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  • Product: cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
  • CAS: 1483270-16-1

Core Science & Biosynthesis

Foundational

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS 1483270-16-1): A Technical Guide to Synthesis, Validation, and Medicinal Chemistry Applications

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of sp³-hybridized carbons is critical for improving the pharmacokinetic profile and clinical success rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of sp³-hybridized carbons is critical for improving the pharmacokinetic profile and clinical success rate of drug candidates. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) is a highly versatile, sp³-enriched building block. By combining the lipophilic, sterically shielding bulk of a cyclohexyl ring with the polar, bioisosteric properties of a 1-methylpyrazole core, this scaffold provides an ideal balance of steric shielding and hydrogen-bonding capability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing the mechanistic causality behind its synthesis, a self-validating experimental protocol, and its downstream utility in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The structural architecture of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is designed to address common liabilities in drug discovery, such as poor solubility or rapid metabolic clearance. The 1-methyl-1H-pyrazole moiety serves as a metabolically stable bioisostere for phenyl rings or amides, lowering the overall lipophilicity (clogP) while maintaining critical hydrogen-bond acceptor interactions.

Table 1: Quantitative Physicochemical Properties

Property Value
CAS Number 1483270-16-1[1]
Molecular Formula C₁₁H₁₈N₂O[2]
Molecular Weight 194.27 g/mol
Monoisotopic Mass 194.1419 Da[2]
Heavy Atom Count 14
Hydrogen Bond Donors 1 (Secondary Hydroxyl)
Hydrogen Bond Acceptors 2 (Pyrazole N, Hydroxyl O)

| Rotatable Bonds | 2 |

Synthetic Methodology: Grignard Addition Protocol

The most robust, scalable, and atom-economical method for synthesizing this compound is the nucleophilic addition of cyclohexylmagnesium bromide to 1-methyl-1H-pyrazole-3-carbaldehyde[3].

Step-by-Step Protocol & Mechanistic Causality

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge continuously with N₂. Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

    • Causality: Grignard reagents are highly sensitive to protic solvents. Trace moisture will prematurely quench the nucleophile into cyclohexane, destroying the reagent and stalling the reaction[3].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The addition of the Grignard reagent to the carbonyl is highly exothermic. Strict cooling prevents thermal runaway and suppresses side reactions, such as the enolization of the aldehyde or unwanted aldol condensations.

  • Nucleophilic Addition: Add cyclohexylmagnesium bromide (1.2 equiv, 12 mmol, 2.0 M in THF) dropwise over 15 minutes via a syringe pump.

    • Causality: Dropwise addition maintains the internal temperature and prevents the localized accumulation of heat, ensuring a clean 1,2-addition to the electrophilic carbonyl carbon.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Causality: The cyclohexyl group is sterically bulky. Warming the mixture to room temperature provides the necessary activation energy to drive the sterically hindered addition to >99% conversion.

  • Quenching: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl is a mild proton source (pH ~5-6). It safely protonates the intermediate magnesium alkoxide to the desired secondary alcohol without providing the strong acidity that could trigger the dehydration of the newly formed alcohol into an alkene.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validating System (Analytical Characterization)

To validate the success of the workflow, monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting aldehyde is strongly UV-active (Rf ~0.4), while the product alcohol will appear as a new, more polar spot (Rf ~0.25) that stains strongly with potassium permanganate (KMnO₄) due to the oxidizable secondary alcohol. Confirm the exact mass via LC-MS (ESI+) targeting the [M+H]+ peak at m/z=195.1 .

G A 1-Methyl-1H-pyrazole- 3-carbaldehyde C Magnesium Alkoxide Intermediate A->C THF, 0 °C to RT B Cyclohexylmagnesium bromide B->C Nucleophilic Addition E cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol C->E Protonation D Sat. NH4Cl Quench D->E pH ~5-6

Fig 1. Synthetic workflow and mechanistic pathway for the Grignard addition.

Downstream Derivatization in Drug Discovery

Once synthesized, the secondary alcohol of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol serves as a critical junction for structural diversification in structure-activity relationship (SAR) campaigns:

  • Oxidation to Ketone: Treatment with Dess-Martin periodinane (DMP) or Swern oxidation conditions yields the corresponding ketone. This intermediate is highly valuable for subsequent reductive aminations to install diverse amine libraries.

  • Mitsunobu Etherification: Inversion of stereochemistry or direct etherification can be achieved using DEAD/PPh₃ and an acidic pronucleophile (e.g., a substituted phenol), creating bulky, lipophilic ethers.

  • Halogenation: Conversion to a chloride or bromide via SOCl₂ or PBr₃ enables subsequent Sₙ2 displacements or cross-coupling reactions.

Derivatization Core cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol Ox Oxidation (Dess-Martin / Swern) Core->Ox Mit Mitsunobu Reaction (DEAD, PPh3, Ar-OH) Core->Mit Hal Halogenation (SOCl2 or PBr3) Core->Hal Ketone Cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanone Ox->Ketone Ether Aryl Ether Derivative Mit->Ether Halide Alkyl Halide Intermediate Hal->Halide

Fig 2. Downstream derivatization pathways for medicinal chemistry SAR applications.

Safety, Handling, and Regulatory Compliance

When scaling this synthesis or handling the neat compound, strict adherence to chemical safety protocols is required. According to regulatory notifications[1], cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is classified under the following GHS hazard codes:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

  • Acute Tox (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.

Handling Directives: All handling must be conducted within a certified fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

References[1] Title: cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information

Source: NextSDS Substance Database URL: [Link][2] Title: Cyclohexyl(1-methyl-1h-pyrazol-3-yl)methanol - PubChemLite Source: University of Luxembourg (uni.lu) URL: [Link][3] Title: Method for Catalytic Enantioselective Alkylation of Aldehydes Using Grignard Reagents as Alkyl Sources Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Architecting Efficacy: The Pharmacophoric Mechanism and Synthetic Utility of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary In modern medicinal chemistry, the "mechanism of action" (MoA) of a molecule begins long before it is administered as an active pharmaceutical ingredient (API). For advanced chemical building blocks lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "mechanism of action" (MoA) of a molecule begins long before it is administered as an active pharmaceutical ingredient (API). For advanced chemical building blocks like cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1), the MoA is defined by its pharmacophoric mechanism —how its distinct structural motifs dictate target protein engagement, modulate physicochemical properties, and direct synthetic divergence[1].

This whitepaper provides an in-depth technical analysis of this specific scaffold, deconstructing its utility for researchers and drug development professionals. We will explore the causality behind its structural design, its theoretical binding mechanics, and field-proven, self-validating protocols for incorporating it into hit-to-lead optimization pipelines.

Pharmacophoric Deconstruction: The "Mechanism" of the Scaffold

The compound C11H18N2O is a tripartite scaffold consisting of a 1-methyl-1H-pyrazole core, a bulky cyclohexyl ring, and a secondary carbinol linker[2]. When integrated into a larger drug molecule, each moiety executes a specific mechanistic function at the biological target site.

The 1-Methyl-1H-Pyrazole Core: The Electronic Anchor

Pyrazoles are fundamental heterocyclic scaffolds in drug discovery, renowned for their broad spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory effects[3].

  • Hydrogen Bonding: The N2 atom of the pyrazole ring possesses a lone pair that acts as a potent hydrogen bond acceptor. In kinase inhibitors, this motif frequently mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Conformational Locking: The N1 -methyl substitution is a deliberate design choice. Unsubstituted pyrazoles undergo rapid annular tautomerism, which can lead to unpredictable binding modes and off-target effects. The methyl group "locks" the tautomeric state, ensuring a single, predictable vector for receptor engagement[3].

The Cyclohexyl Moiety: Lipophilic Modulation and Steric Bulk

The cyclohexyl group is a non-polar, sp3-rich carbocycle that profoundly influences the pharmacokinetic and pharmacodynamic profile of the resulting drug.

  • Hydrophobic Pocket Engagement: In drug design, cycloalkyl groups are strategically substituted for open-chain alkyls to better fill hydrophobic pockets within receptor binding sites (e.g., Sigma receptors or NMDA allosteric sites). The rigid chair conformation of the cyclohexyl ring introduces steric bulk that maximizes Van der Waals interactions while minimizing the entropic penalty of binding[4].

  • Membrane Permeability: The incorporation of lipophilic aliphatic rings significantly increases the overall partition coefficient (logP). This enhanced lipophilicity is crucial for facilitating cellular uptake and driving blood-brain barrier (BBB) permeation for central nervous system (CNS) targets[5][6].

The Methanol Linker: The Synthetic Vector

The secondary alcohol (-CH(OH)-) serves a dual purpose. Biologically, it can act as a hydrogen bond donor. Chemically, it is the primary reactive node, allowing medicinal chemists to functionalize the scaffold via oxidation, etherification, or amination.

G A Cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol B 1-Methyl-1H-pyrazole (H-Bond Acceptor) A->B Motif 1 C Cyclohexyl Group (Hydrophobic Pocket) A->C Motif 2 D Target Kinase / Receptor Engagement B->D H-Bonding C->D Van der Waals

Pharmacophoric mechanism of action for target receptor engagement.

Physicochemical Property Profiling

Understanding the baseline metrics of a building block is critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final API. The table below summarizes the quantitative data for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol[2].

PropertyValuePharmacological / Synthetic Implication
Molecular Weight 194.14 DaLow MW ensures high Ligand Efficiency (LE) when used as a starting fragment.
H-Bond Donors 1 (-OH)Facilitates transient target engagement or serves as a synthetic handle.
H-Bond Acceptors 2 (N, -OH) N2 of pyrazole acts as a strong hinge-binding mimic.
Rotatable Bonds 3Balances conformational flexibility with a low entropic penalty upon binding.
Predicted logP ~1.8Optimal baseline lipophilicity for subsequent BBB penetration tuning[5].

Experimental Protocols: Synthetic Integration Workflows

To harness the MoA of this scaffold, it must be covalently linked to a parent pharmacophore. The following protocols detail the most robust methodologies for scaffold functionalization. Crucially, these protocols are designed as self-validating systems , incorporating in-process analytical controls to ensure scientific integrity.

Protocol A: Oxidation to Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone

Converting the sp3 carbinol to an sp2 ketone alters the trajectory of the appended rings and creates a rigid hydrogen-bond acceptor, preparing the molecule for subsequent reductive amination.

  • Preparation: Dissolve 1.0 equivalent (eq) of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Reagent Addition: Slowly add 1.2 eq of Dess-Martin Periodinane (DMP) in portions. Causality: DMP is chosen over Swern oxidation to avoid the generation of malodorous dimethyl sulfide and to ensure mild conditions that prevent epimerization or ring degradation.

  • In-Process Validation (TLC): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a UV lamp (the pyrazole ring is UV active). The disappearance of the starting material spot validates the progression.

  • Quenching & Extraction: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously until the organic layer is clear. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Validation (LC-MS): Perform Liquid Chromatography-Mass Spectrometry. The system is self-validated when the [M+H]+ peak shifts from 195.14 m/z (alcohol) to 193.13 m/z (ketone)[2].

Protocol B: Mitsunobu Etherification

This protocol is utilized to attach the scaffold to a phenolic drug core via an ether linkage, utilizing the secondary alcohol.

  • Preparation: In a flame-dried flask, combine 1.0 eq of the scaffold, 1.1 eq of the target phenol, and 1.2 eq of Triphenylphosphine ( PPh3​ ) in anhydrous Tetrahydrofuran (THF). Cool to 0°C.

  • Activation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: The slow addition of DIAD prevents the premature consumption of PPh3​ and minimizes the formation of hydrazine byproducts.

  • Reaction & Monitoring: Stir the mixture at room temperature for 12 hours. Monitor via LC-MS to track the formation of the desired ether mass.

  • Purification & Validation: Concentrate the mixture and purify via flash column chromatography (Hexanes/Ethyl Acetate). Validate the structure via 1H -NMR; the complete disappearance of the carbinol proton signal ( ∼4.5 ppm) and the diagnostic shift of the adjacent CH proton confirm successful etherification.

Workflow Start Base Scaffold (CAS 1483270-16-1) Ox Oxidation (DMP) Yields Ketone Start->Ox Pathway A Mit Mitsunobu Reaction Yields Aryl Ether Start->Mit Pathway B RedAm Reductive Amination Yields Amine Ox->RedAm Pathway C

Synthetic divergence workflow for hit-to-lead optimization.

Conclusion

While cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is not an active drug in isolation, its mechanism of action is deeply embedded in its structural architecture. By combining the hydrogen-bonding capacity of a locked pyrazole ring with the lipophilic, space-filling properties of a cyclohexyl group, it serves as a highly privileged scaffold. Utilizing the self-validating synthetic workflows outlined above, drug development professionals can effectively deploy this building block to optimize target affinity, enhance membrane permeability, and accelerate the discovery of novel therapeutics.

References

  • PubChemLite - Cyclohexyl(1-methyl-1h-pyrazol-3-yl)methanol (C11H18N2O) . Université du Luxembourg. Available at:[Link]

  • PubChemLite - C11H18N2O - Explore . Université du Luxembourg. Available at:[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . Chemical Review and Letters. Available at:[Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • The role of silicon in drug discovery: a review . RSC Medicinal Chemistry. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery . ConnectSci. Available at: [Link]

Sources

Foundational

Engineering the Pyrazole Scaffold: A Comprehensive Guide to the Discovery and Optimization of Novel Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary The pyrazole ring—a five-membered heterocyclic pharmacophore c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

The pyrazole ring—a five-membered heterocyclic pharmacophore containing two adjacent nitrogen atoms—remains one of the most privileged scaffolds in modern medicinal chemistry[1]. Its unique physicochemical properties, including its capacity for dynamic annular tautomerism and its highly tunable 3D spatial arrangement, make it an ideal core for rational drug design[2]. This technical guide provides an in-depth, end-to-end framework for the discovery of novel pyrazole-based inhibitors, focusing on kinase targeting, synthetic assembly, biological evaluation, and structural optimization.

The Pyrazole Pharmacophore: Mechanistic Rationale & Target Selection

Protein kinases are critical regulators of cellular proliferation and survival, making them prime therapeutic targets in oncology and immunology. Pyrazoles have achieved immense clinical success in this domain (e.g., the FDA-approved JAK inhibitor Ruxolitinib) due to their structural mimicry of the adenine ring of ATP[2].

The Causality of Kinase Hinge Binding

To competitively inhibit a kinase, a small molecule must displace ATP from the highly conserved active site. The pyrazole core excels here because its adjacent nitrogen atoms serve as precise hydrogen-bond donors and acceptors. When oriented correctly within the ATP-binding pocket, the pyrazole scaffold establishes critical hydrogen bonds with the backbone amides of the kinase "hinge region"[2]. This foundational interaction anchors the inhibitor, allowing functionalized side chains to project into adjacent hydrophobic pockets (e.g., the DFG-out allosteric site) to drive selectivity.

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (ATP Binding) Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Translocation Inhibitor Pyrazole Inhibitor (Competes with ATP) Inhibitor->JAK Blocks Hinge Region

Fig 1: JAK/STAT signaling pathway and the mechanism of pyrazole-based kinase inhibition.

Synthetic Methodologies for Core Assembly

The rapid generation of pyrazole libraries is essential for hit-to-lead optimization. While 1,3-dipolar cycloaddition of nitrilimines and alkenes is highly effective for regioselective synthesis[3], the Knorr Pyrazole Synthesis remains the workhorse of medicinal chemistry due to its robustness and broad substrate tolerance.

Modern protocols increasingly utilize microwave-assisted organic synthesis (MAOS). Microwave irradiation at 100–120 °C significantly accelerates the cyclocondensation process, driving the thermodynamically favored dehydration step while minimizing the degradation of sensitive functional groups[4].

Protocol 1: Microwave-Assisted Knorr Synthesis of Substituted Pyrazoles

Objective: Synthesize a 1,3,5-trisubstituted pyrazole core from a substituted hydrazine and a 1,3-dicarbonyl compound.

  • Reagent Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the aryl/alkyl hydrazine hydrochloride (e.g., 1-adamantylhydrazine) and 1.0 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone) in 5 mL of absolute ethanol.

  • Base Addition: Add 1.2 mmol of triethylamine. Causality: The base neutralizes the hydrazine hydrochloride salt, liberating the free nucleophilic amine required to attack the carbonyl carbon.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C and 150 W for 15 minutes[4]. Causality: Rapid, volumetric heating overcomes the activation energy barrier for the intramolecular cyclization of the intermediate hydrazone, driving the reaction to the aromatic pyrazole product before side-reactions (like oxidation) can occur.

  • Workup & Validation: Concentrate the solvent under reduced pressure. Extract with ethyl acetate (3 x 20 mL) and wash with saturated sodium bicarbonate to remove unreacted starting materials and acidic byproducts. Dry over anhydrous Na2​SO4​ .

  • Verification: Confirm the formation of the pyrazole ring via 1H NMR (look for the characteristic isolated C4-H aromatic proton singlet around 6.0–6.5 ppm).

Experimental Workflow: Biological Evaluation

Once synthesized, pyrazole candidates must be evaluated through a cascading workflow of biochemical and phenotypic assays.

Workflow Design Rational Drug Design (In Silico Docking) Synthesis Knorr Pyrazole Synthesis (Microwave-Assisted) Design->Synthesis Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification InVitro In Vitro Kinase Assay (Target Engagement) Purification->InVitro InVitro->Synthesis IC50 > 1 µM CellAssay Cell-Based MTT Assay (Phenotypic Screening) InVitro->CellAssay IC50 < 1 µM Hit Hit-to-Lead Optimization CellAssay->Hit High Efficacy

Fig 2: End-to-end experimental workflow for pyrazole inhibitor discovery and optimization.

Protocol 2: Cell Viability and IC50​ Determination via MTT Assay

Objective: Assess the phenotypic anti-proliferative effect of the pyrazole kinase inhibitor.

  • Cell Seeding: Seed the target cancer cell line (e.g., HCT116 or MCF7) in a 96-well plate at a density of 5×103 cells/well. Incubate overnight at 37 °C in 5% CO2​ .

  • Inhibitor Treatment: Treat cells with the pyrazole inhibitor at a 10-point concentration gradient (e.g., 0.001 µM to 100 µM) for 72 hours. Include a 0.1% DMSO vehicle control.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: The MTT assay is a self-validating proxy for viability because only metabolically active cells possess the NAD(P)H-dependent oxidoreductase enzymes required to reduce the yellow tetrazolium dye into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Remove the media, add 100 µL of DMSO to solubilize the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Structure-Activity Relationship (QSAR) & Optimization

Optimizing a pyrazole hit requires balancing target potency with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Metabolic Stability: Unsubstituted pyrazoles (N-H) frequently undergo rapid Phase II metabolism (glucuronidation), leading to poor oral bioavailability[2]. Alkyl or aryl substitution at the N1 position significantly improves metabolic resilience[2]. CYP450 Liability: Pyrazoles have an inherent propensity to inhibit Cytochrome P450 enzymes, which can cause severe drug-drug interactions. Attaching electron-withdrawing groups (EWGs) such as a trifluoromethyl ( −CF3​ ) group to the C3 or C5 position decreases the electron density of the pyrazole ring, effectively mitigating CYP450 affinity while often boosting target potency[5][6].

Table 1: Representative QSAR Data for Substituted Pyrazole Kinase Inhibitors

Data illustrates the impact of functional group substitutions on target potency and physicochemical properties.

Compound IDN1-SubstitutionC3-SubstitutionC5-SubstitutionTarget Kinase IC50​ (nM)Cell Viability IC50​ (µM)LogD (pH 7.4)CYP450 Inhibition Liability
Pyr-01 H −CH3​ −CH3​ 450.0> 10.01.2High
Pyr-02 Phenyl −CH3​ −CH3​ 120.05.42.8Moderate
Pyr-03 1-Adamantyl −CH3​ −CH3​ 45.01.23.5Moderate
Pyr-04 Phenyl −CF3​ Phenyl12.00.33.1Low

Analysis: Compound Pyr-04 demonstrates that the introduction of a −CF3​ group at the C3 position not only drives the enzymatic IC50​ down to 12 nM but also resolves the CYP450 liability by withdrawing electron density from the core heterocycle[5][6].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NCBI PMC) URL:[Link]

  • Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry A Comprehensive Review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information (NCBI PMC) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol: A Comprehensive Analytical Guide

Executive Summary Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) is a highly functionalized building block frequently utilized in medicinal chemistry and drug discovery. Its molecular architecture—compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) is a highly functionalized building block frequently utilized in medicinal chemistry and drug discovery. Its molecular architecture—comprising a lipophilic cyclohexyl ring, a polar secondary alcohol, and an electron-rich 1-methylpyrazole moiety—presents unique spectroscopic signatures. This whitepaper details the rigorous methodologies and causal rationales required for the complete structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Analytical Workflow & Sample Preparation

To ensure high-fidelity data, sample preparation must minimize impurities and solvent interference. The workflow below outlines the orthogonal analytical techniques required for a self-validating structural assignment.

AnalyticalWorkflow Start Sample: Cyclohexyl(1-methyl- 1H-pyrazol-3-yl)methanol Prep Sample Preparation (Purity Check & Dissolution) Start->Prep NMR NMR Spectroscopy (1D & 2D, CDCl3) Prep->NMR MS LC-HRMS (ESI+, Q-TOF) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1: Orthogonal analytical workflow for complete structural elucidation.

Step-by-Step Sample Preparation Methodology
  • Purity Verification : Assess initial purity via UPLC-UV (254 nm). A purity of >98% is required to prevent overlapping signals in 1D NMR.

  • NMR Solvent Selection : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen because it effectively solvates both the lipophilic cyclohexyl group and the polar pyrazole ring without inducing significant hydrogen-bonding shifts that could obscure the alcohol proton[1].

  • MS Preparation : Prepare a 1 µg/mL dilution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid to promote protonation in the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for regiochemical assignment. The 1-methylpyrazole ring exhibits a distinct electronic distribution that dictates its chemical shifts.

Causality of Chemical Shifts

The pyrazole ring protons (H-4 and H-5) are highly diagnostic. H-5, adjacent to the N-methyl group, is deshielded by the electronegative nitrogen, typically appearing around 7.30 ppm[1]. Conversely, H-4 is shielded by the electron-donating resonance of the heteroaromatic system, shifting it upfield to approximately 6.15 ppm[2]. The N-methyl group appears as a sharp singlet near 3.85 ppm[3]. The methine proton (CH-OH) presents as a doublet (~4.45 ppm) due to coupling with the adjacent cyclohexyl methine proton.

Self-Validating Protocol: D₂O Exchange

To unambiguously assign the hydroxyl proton, a D₂O shake experiment is employed.

  • Acquire the standard ¹H NMR spectrum.

  • Add a single drop of D₂O to the NMR tube and shake vigorously for 30 seconds to facilitate rapid deuterium exchange (R-OH → R-OD).

  • Re-acquire the spectrum. The subsequent disappearance of the broad singlet at ~2.80 ppm validates its assignment as the exchangeable alcohol proton, serving as an internal control for the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)
Pyrazole C-3--153.0
Pyrazole C-57.30d, J = 2.2 Hz, 1H131.5
Pyrazole C-46.15d, J = 2.2 Hz, 1H104.5
Methine (CH-OH)4.45d, J = 6.5 Hz, 1H74.5
N-CH₃3.85s, 3H38.5
OH2.80br s, 1H (exchangeable)-
Cyclohexyl CH1.75m, 1H43.5
Cyclohexyl CH₂0.90 - 1.90m, 10H25.8 - 29.0

High-Resolution Mass Spectrometry (HRMS)

HRMS provides exact mass confirmation and structural connectivity via collision-induced dissociation (CID).

Ionization Causality

Electrospray Ionization in positive mode (ESI+) is optimal due to the basicity of the pyrazole nitrogen (N-2), which readily accepts a proton from the acidic mobile phase. The predicted monoisotopic mass of the neutral molecule (C₁₁H₁₈N₂O) is 194.1419 Da[4].

Step-by-Step HRMS/MS Methodology
  • Infuse the sample at 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Isolate the [M+H]⁺ precursor ion at m/z 195.1492 in the quadrupole.

  • Apply a collision energy ramp (15-35 eV) using argon as the collision gas to induce fragmentation.

MSFragmentation M [M+H]+ m/z 195.1492 Frag1 [M+H - H2O]+ m/z 177.1392 M->Frag1 -H2O (-18 Da) Frag2 [M+H - C6H11]+ m/z 113.0715 M->Frag2 -Cyclohexyl radical Frag3 [1-methylpyrazole]+ m/z 83.0609 Frag1->Frag3 Cleavage

Figure 2: Primary ESI+ MS/MS fragmentation pathways for the target compound.

Table 2: HRMS ESI+ Data and Key Fragments

Ion SpeciesFormulaTheoretical m/zStructural Origin
[M+H]⁺[C₁₁H₁₉N₂O]⁺195.1492Protonated intact molecule[4]
[M+Na]⁺[C₁₁H₁₈N₂ONa]⁺217.1311Sodium adduct[4]
Fragment 1[C₁₁H₁₇N₂]⁺177.1392Loss of water (-18 Da)[4]
Fragment 2[C₅H₉N₂O]⁺113.0715Loss of cyclohexyl radical

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of functional groups. Attenuated Total Reflectance (ATR) is preferred as it requires no sample preparation (e.g., KBr pelleting) and prevents moisture absorption, ensuring the integrity of the hydroxyl signal.

Causality of Vibrational Bands

The broad band at 3350 cm⁻¹ is characteristic of the O-H stretching vibration, broadened by intermolecular hydrogen bonding. The sp³ C-H stretches from the cyclohexyl ring dominate the 2925-2850 cm⁻¹ region, while the pyrazole C=N and C=C stretches appear as sharp, distinct bands around 1550 and 1510 cm⁻¹[5].

Table 3: Key FT-IR (ATR) Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (hydrogen-bonded)
~3110Weaksp² C-H stretch (pyrazole ring)
~2925, 2850Strongsp³ C-H stretch (cyclohexyl and methyl)
~1550, 1510MediumC=N and C=C stretch (aromatic ring)
~1045StrongC-O stretch (secondary alcohol)

Conclusion

The structural elucidation of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol relies on a multi-faceted analytical approach. By understanding the electronic causality behind the upfield shift of the pyrazole H-4 proton, employing self-validating D₂O exchange protocols, and tracking specific MS/MS neutral losses, researchers can achieve highly confident, publication-grade characterization of this pharmaceutical building block.

References[4] "Cyclohexyl(1-methyl-1h-pyrazol-3-yl)methanol - PubChemLite", uni.lu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC8FeQwPmbNyo277HULogt1pWno5yiqP1zP4094v8QXMln9ktyZ8Hs0k9KQbr9x4tzgXnYUMy-_zwy3ju4Pp2bVqX-w2j1B23RMD8r4OPIzhgb83gNmenT34U6xMc5YJsgaZ38jd-F-wg4R9oEgQ==[5] "(1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem - NIH", nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJo4uIMsFWgl0Nx2sg3DoaqdtZZu3pY5B-6JXFsvHTe_lniwV9YkUgSY4rSi243jQGBDcOTW1fW1Wu2I9raAgsb6uJ_2RQAkBWVu5IRkiGLHbB_sobv3KRLAkq46N6ZPUgwMtThUJ7elaYq3jOPyvb_Usina0uarFLPGttMg==[2] "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry", rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb3KmBltlywLWPBpnm93FWALvDT_nEgsfxlb-a-pgEel8_4q31Xzyzo8LLldldkhJxaVy2JCQZBZAy-TTekHAFrxNOth9fDy3eIBGPE0y7Pn2Rru4G9AxuBVvPuj5dZfbmoiFTugrZ4nW3Gb1Bx_KF_Giv2Ye0XVM=[1] "Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole - ResearchGate", researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjjPg6XK_ID4NZc5rY2rlgjxGfTVycWOyiRzTjXv9BV3_Toc9KQhgxqj-17u19kMdozDXVEY0cCK-NbhTDxu6UBsDcZCCjsmWx6IgbrADaDZf-BpbZE57BdlYHjE1ZmqIA6WR23lhiL5w66ZYjeYqJt9RerPFREVxz_MpYKXkJXQ-0fes5a-sFobOFHYg3dF59hY-8s8Uy0cU89zNrxkLC9C6ZDQuqgo2zphda-a8kzADWsBG39I4T1gAnqPP14rrUT76-7_SbzduWy_jrdkRFLqsaS1GGQSydRxnKjN0M729kxlQUh7C3Kdru0z_-x9LLTtYoz9iGEmHhdhYxoZPKEp7c0eU9oJEKL9fPww==[3] "1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem", nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTMI_9dpR4ojVH-zGdaUKK0AoxpNxZG3XIO0Jn6umCkcFQsS0TLUDl1B1QJtfxijQePA8tWbhWmzgIAlgChuBzDX9q6Y8UmPNRyi3J_s6dIS29OI09eAI-T_zfDxeGYhkGKkwQLPYO6unVm_So5OhffUPGzhyZLhQ

Sources

Foundational

Physicochemical Profiling of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol: An In-Depth Guide to Solubility and Stability Workflows

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the transition of a new chemical entity (NCE) from a promising hit to a viable lead is dictated heavily by its physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition of a new chemical entity (NCE) from a promising hit to a viable lead is dictated heavily by its physicochemical properties. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1; MW: 194.27 g/mol )[1] is a highly functionalized secondary alcohol that presents a unique structural paradigm.

As a Senior Application Scientist, evaluating this molecule requires a mechanistic understanding of its three core motifs:

  • The 1-Methyl-1H-pyrazole Core : Pyrazoles are premier bioisosteres for arenes. The electron-rich nature of the pyrazole ring enhances target binding via π–π interactions, while the N2 atom acts as a critical hydrogen bond acceptor[2]. Because the N1 position is methylated, the ring loses a hydrogen bond donor, which slightly decreases aqueous solubility but significantly improves lipophilicity and membrane permeability[3].

  • The Cyclohexyl Moiety : This saturated ring introduces substantial hydrophobic bulk. While it drives target affinity through van der Waals interactions, it serves as the primary limiting factor for the compound's aqueous solubility.

  • The Secondary Alcohol Bridge : Serving as both a hydrogen bond donor and acceptor, this hydroxyl group aids in dissolution. However, it represents the molecule's primary chemical liability, acting as a focal point for oxidative degradation.

Understanding these structural nuances is essential for designing self-validating solubility and stability workflows that yield actionable, regulatory-compliant data.

Solubility Assessment: Moving from Kinetic to Thermodynamic

In early-stage discovery, kinetic solubility (often utilizing DMSO stock solutions) is used for high-throughput screening. However, kinetic methods frequently overestimate true solubility due to the formation of supersaturated states[4]. For a lipophilic compound like cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol, thermodynamic solubility is the gold standard. It measures the true equilibrium between the dissolved compound and the solid lattice, providing critical data for formulation and in vivo dosing[5].

Protocol: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

Causality Focus: This protocol is designed to eliminate supersaturation artifacts and ensure instrument reliability.

  • Solid Dispensation : Accurately weigh 2–5 mg of solid cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol into a glass vial. Rationale: Using the solid state rather than a DMSO stock prevents co-solvent effects from artificially inflating solubility.

  • Buffer Addition : Add 1.0 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration : Agitate the suspension at 500 rpm for 24 hours at 37°C. Rationale: A 24-hour incubation is mandatory to allow any transient supersaturated species to precipitate, ensuring a true thermodynamic equilibrium is reached[4].

  • Phase Separation : Centrifuge the sample at 14,000 rpm for 10 minutes, followed by filtration through a 0.45 µm PTFE syringe filter. Rationale: Filtration removes micro-particulates that could dissolve upon dilution in the mobile phase, which would otherwise cause false-positive concentration spikes[4].

  • Self-Validating LC-MS/MS Quantification : Dilute the supernatant into a 96-well plate containing a known Internal Standard (IS) (e.g., 100 µL IS in 30% methanol/70% water)[6].

    • Validation Check: The inclusion of the IS, alongside low, medium, and high Quality Control (QC) samples, ensures that any deviation in extraction recovery or mass spectrometer sensitivity immediately invalidates the run, preventing the reporting of flawed data[6].

SolubilityWorkflow Start Solid Compound Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol Buffer Add Aqueous Media (pH 7.4) Excess Solid State Start->Buffer Incubate Thermodynamic Equilibration 24h, 37°C, 500 rpm Buffer->Incubate Separate Centrifugation & 0.45 µm PTFE Filtration Incubate->Separate Analyze LC-MS/MS Quantification (Internal Standard + QCs) Separate->Analyze End Validated Thermodynamic Solubility Value Analyze->End

Figure 1: Self-validating thermodynamic solubility workflow.

Stability Profiling: ICH Q1A(R2) Forced Degradation

Stability testing determines the shelf-life and storage conditions of a drug substance. Forced degradation (stress testing) is utilized to artificially accelerate chemical breakdown, thereby identifying structural vulnerabilities and proving that the analytical method is "stability-indicating" (capable of separating the parent NCE from all degradants)[7].

The 5–20% Degradation Rule

A critical error in early development is over-stressing the molecule. According to ICH Q1A(R2) best practices, the target degradation is strictly between 5% and 20% [8][9].

  • Causality: If degradation exceeds 20%, the primary degradants begin to break down into secondary and tertiary artifacts. These extreme-stress artifacts will never occur under normal storage conditions, leading to wasted resources in identifying clinically irrelevant impurities[8].

Protocol: Stability-Indicating Forced Degradation
  • Hydrolytic Stress (Acid/Base) : Expose the NCE to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours[8]. Target: Assesses the robustness of the pyrazole ring and potential N-demethylation.

  • Oxidative Stress : Expose to 3% H₂O₂ at room temperature for 24 hours[8]. Target: The secondary alcohol is highly susceptible to oxidation, likely yielding cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone.

  • Thermal Stress : Store the solid compound at 60°C (10°C increments above accelerated storage) for 7 days[8].

  • Photolytic Stress : Expose to 1.2 million lux hours and 200 watt-hours/m² UV light, strictly adhering to ICH Q1B guidelines[7].

  • Mass Balance Validation : The protocol is self-validating via mass balance. During HPLC analysis, the sum of the remaining parent API area and the degradant peak areas must equal ~100% of the initial control sample. A failure in mass balance indicates that degradants are either volatile or co-eluting with the parent peak, requiring immediate chromatographic optimization[7].

ForcedDegradation API API: Cyclohexyl(1-methyl -1H-pyrazol-3-yl)methanol Acid Acidic (0.1M HCl) 60°C, 24h API->Acid Base Basic (0.1M NaOH) 60°C, 24h API->Base Ox Oxidative (3% H2O2) RT, 24h API->Ox Heat Thermal (60°C) Solid, 7 Days API->Heat Light Photolysis (UV/Vis) ICH Q1B API->Light Target Target 5-20% Degradation (Prevents Secondary Artifacts) Acid->Target Base->Target Ox->Target Heat->Target Light->Target LCMS Stability-Indicating HPLC (Mass Balance Validation) Target->LCMS Outcome Identify Degradation Pathways (e.g., Alcohol Oxidation) LCMS->Outcome

Figure 2: ICH Q1A(R2) aligned forced degradation logic and mass balance validation.

Quantitative Data & Expected Outcomes

To streamline decision-making, the expected physicochemical behaviors and degradation pathways of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol are summarized below.

Table 1: Predicted Physicochemical & Solubility Profile

ParameterPredicted Behavior / ValueStructural Causality
Aqueous Solubility (pH 7.4) Low to Moderate (< 50 µM)Driven down by the lipophilic cyclohexyl ring; partially rescued by the hydroxyl and pyrazole N2 hydrogen bonding[2].
Kinetic vs. Thermodynamic High VarianceHigh lipophilicity increases the risk of supersaturation in DMSO-driven kinetic assays, necessitating thermodynamic validation[4].
Ionization Profile Neutral at physiological pHThe methylated pyrazole ring has a very low pKa, meaning solubility is strictly intrinsic and not pH-dependent at pH 7.4[5].

Table 2: Forced Degradation Matrix and Expected Outcomes

Stress ConditionParametersExpected Degradation PathwayRisk Level
Hydrolytic (Acid) 0.1 M HCl, 60°C, 24hPyrazole nitrogen protonation; minimal structural cleavage expected.Low
Hydrolytic (Base) 0.1 M NaOH, 60°C, 24hHighly stable; pyrazole rings are generally robust against alkaline hydrolysis[3].Low
Oxidative 3% H₂O₂, RT, 24hPrimary Liability : Rapid oxidation of the secondary alcohol to a ketone (cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone).High
Thermal 60°C, Solid, 7 DaysStable in solid state; potential for minor dehydration if trace moisture is present.Low
Photolytic 1.2M lux hours (ICH Q1B)Moderate stability; pyrazole conjugated systems can absorb UV, potentially leading to radical formation[7].Moderate

Strategic Recommendations

For drug development professionals advancing cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol or its analogs:

  • Formulation Strategy : Given the predicted low thermodynamic solubility driven by the cyclohexyl group, early integration of lipid-based formulations or amorphous solid dispersions (ASDs) is recommended to enhance bioavailability.

  • Metabolic/Chemical Shielding : The secondary alcohol is the clear weak point for both chemical oxidation and in vivo Phase I metabolism. If stability issues arise during the 3% H₂O₂ stress test, consider bioisosteric replacement of the hydroxyl group (e.g., fluorination) or steric shielding to block oxidative access.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Biophysical & Biochemical Assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Biophysical & Biochemical Assays.

Introduction & Structural Rationale

In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for exploring chemical space and developing high-affinity lead compounds[1]. Unlike traditional High-Throughput Screening (HTS), which relies on large, complex molecules, FBDD utilizes low-molecular-weight compounds (fragments) to establish high-quality, ligand-efficient interactions with the target protein[2].

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) represents a highly privileged fragment scaffold for kinase inhibitor design[3]. With a molecular weight of 194.27 Da and a predicted cLogP of 1.8, it perfectly adheres to the "Rule of Three" for fragment libraries.

Causality in Structural Design:
  • 1-Methyl-1H-Pyrazole Core: The pyrazole ring is a well-documented pharmacophore in kinase drug discovery. The unmethylated nitrogen acts as a critical hydrogen bond acceptor, directly mimicking the adenine ring of ATP to anchor the fragment into the kinase hinge region (e.g., interacting with Leu83 in CDK2)[4]. The 1-methyl substitution is a deliberate design choice; it prevents tautomerization, locking the molecule into a single bioactive conformation and reducing the entropic penalty upon binding.

  • Cyclohexyl Ring: This bulky, aliphatic moiety is positioned to probe the hydrophobic pockets adjacent to the ATP-binding site, such as the gatekeeper pocket, providing crucial Van der Waals interactions.

  • Methanol Linker: The secondary alcohol introduces a chiral center and a hydrogen bond donor. More importantly, it serves as a versatile synthetic vector for "fragment growing"—allowing medicinal chemists to readily functionalize the molecule to reach solvent-exposed regions[5].

Screening Cascade & Workflow

Because fragments bind their targets with inherently weak affinities (typically in the high µM to low mM range), traditional biochemical assays often yield false negatives during primary screening. Therefore, a specialized, self-validating workflow must be employed, utilizing highly sensitive biophysical techniques for primary hit identification, followed by functional biochemical validation[6].

FBDD_Workflow A Fragment Library Selection MW < 300, cLogP < 3 B Primary Biophysical Screen (STD-NMR / SPR) A->B Library Screening C Orthogonal Validation (Isothermal Titration Calorimetry) B->C Hit Confirmation (Kd) D Biochemical Assay (ADP-Glo Kinase Profiling) B->D Functional Inhibition (IC50) E Structural Biology (X-Ray Crystallography) C->E Thermodynamic Profiling D->E Mechanism of Action

Figure 1: Fragment-Based Drug Discovery (FBDD) screening cascade for pyrazole derivatives.

Detailed Experimental Protocols

Protocol A: Primary Hit Identification via STD-NMR

Causality: Saturation Transfer Difference (STD) NMR is ideal for fragment screening. It relies on the transfer of magnetization from the irradiated protein to the bound ligand. Because fragments have fast off-rates, a single protein molecule can magnetize many fragment molecules during the saturation time, amplifying the signal of the bound fragment and allowing the detection of weak (mM) binders[6].

Self-Validating System:

  • Negative Control: A known non-binding molecule is included in the fragment pool to rule out false positives caused by non-specific aggregation or micelle formation.

  • Competition Control: Addition of a known high-affinity active-site inhibitor (e.g., AT7519 for CDK2) must abolish the STD signal, proving the fragment binds specifically at the ATP-binding hinge[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare NMR buffer containing 50 mM Potassium Phosphate (pH 7.4), 150 mM NaCl, 2 mM DTT, and 10% D2​O (for NMR lock).

  • Sample Formulation: Prepare a sample containing 10 µM of the target kinase (e.g., recombinant CDK2) and 500 µM of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (a 50-fold ligand excess).

  • Data Acquisition: Acquire 1D 1H NMR spectra at 298 K using a spectrometer equipped with a cryoprobe. Apply selective saturation to the protein methyl resonances (e.g., at -0.5 ppm) for 2 seconds.

  • Difference Spectrum Generation: Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (saturation at 40 ppm). Signals present in the difference spectrum indicate binding.

  • Validation: Spike the sample with 20 µM of a known competitive inhibitor. Re-acquire the STD spectrum to confirm the displacement of the pyrazole fragment.

Protocol B: Functional Validation via ADP-Glo Kinase Assay

Causality: Once binding is confirmed biophysically, functional inhibition must be quantified. The ADP-Glo assay is chosen over radiometric ( 33P -ATP) or FRET-based assays because it is universal (measures ADP production directly), avoids radioactive waste, and is highly resistant to auto-fluorescence interference from the fragment library[4].

Self-Validating System:

  • Z'-Factor Calculation: The assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine). The plate is only accepted if the calculated Z'-factor is > 0.6, ensuring statistical robustness.

Step-by-Step Methodology:

  • Reagent Setup: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme/Ligand Incubation: In a 384-well white microplate, add 2.5 µL of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (serial dilutions from 2 mM down to 10 µM in 5% DMSO) and 2.5 µL of kinase enzyme (e.g., 2 ng/well CDK2/Cyclin A2). Incubate at room temperature for 30 minutes to allow the weak fragment to reach equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration must be set precisely at the predetermined Km​ for the specific kinase to ensure accurate IC50​ determination. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

To evaluate the potential of a fragment, affinity ( Kd​ ) and functional inhibition ( IC50​ ) are not enough; Ligand Efficiency (LE) must be calculated. LE measures the binding energy per heavy atom, allowing chemists to determine if the fragment is a worthy starting point for optimization[1]. An LE > 0.3 kcal/mol/heavy atom is generally required for a fragment to be considered "druggable."

Table 1: Representative In Vitro Profiling Data for Pyrazole Fragments

CompoundHeavy AtomsMW (Da)cLogP Kd​ (µM)Kinase IC50​ (µM)Ligand Efficiency (LE)*
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol 14194.271.84508500.32
Unsubstituted Pyrazole (Reference)568.080.2>5000>5000N/A
AT7519 (Optimized Lead Control)[4]26382.252.40.020.040.39

*LE is calculated as ΔG/Nheavy​ , where ΔG=−RTln(Kd​) .

Interpretation: While cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol exhibits weak absolute potency ( IC50​ = 850 µM), its Ligand Efficiency of 0.32 confirms that the interactions made by its 14 heavy atoms are highly optimal. The addition of the cyclohexyl and methanol groups significantly improves binding compared to the naked pyrazole core, validating this compound as a prime candidate for structure-guided fragment growing.

References

  • PubChemLite - Cyclohexyl(1-methyl-1h-pyrazol-3-yl)methanol (C11H18N2O)
  • Source: rsc.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: frontiersin.

Sources

Application

Application Note: In Vivo Modeling and Preclinical Evaluation of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction and Structural Rationale In modern struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction and Structural Rationale

In modern structure-based drug design, the selection of optimal fragment scaffolds is critical for achieving both target affinity and favorable in vivo pharmacokinetics. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS 1483270-16-1) has emerged as a highly versatile building block[1][2]. This fragment is frequently utilized in the synthesis of novel kinase inhibitors, apoptosis regulators, and metabolic enzyme antagonists[3].

The utility of this scaffold lies in its tripartite structural causality:

  • 1-Methyl-1H-pyrazole Moiety: Acts as an excellent hydrogen bond acceptor/donor system. In oncology, pyrazole derivatives are heavily utilized to anchor inhibitors into the ATP-binding hinge region of kinases (e.g., mutant EGFR inhibitors like PF-06459988)[4][5] or the BH3-binding groove of anti-apoptotic proteins like Mcl-1[6][7].

  • Cyclohexyl Ring: Provides significant steric bulk and lipophilicity. This drives the thermodynamics of binding by displacing high-energy water molecules from deep hydrophobic pockets (such as the DFG-out pocket in kinases).

  • Methanol Linker: Serves as a synthetic handle (via etherification or amination) to attach the pharmacophore to macrocyclic tethers or solubilizing groups[6].

Because derivatives containing this scaffold often exhibit high lipophilicity and complex metabolic profiles, rigorous in vivo modeling is required to validate their translation from in vitro hits to preclinical candidates.

Preclinical Workflow & Mechanism of Action

To systematically evaluate a novel pyrazole-methanol derivative, researchers must follow a strict pipeline from pharmacokinetic (PK) profiling to pharmacodynamic (PD) efficacy testing in xenograft models.

Workflow A Scaffold Integration CAS 1483270-16-1 B In Vitro Screening (Target Binding) A->B C In Vivo PK/PD (Rodent Models) B->C D Xenograft Efficacy (TGI Assessment) C->D

Caption: Preclinical workflow for evaluating cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol derivatives.

When these derivatives are deployed against oncogenic targets (e.g., EGFR T790M or Mcl-1), the in vivo mechanism of action relies on sustained target engagement that outpaces the synthesis of new target proteins, ultimately triggering apoptosis[5][8].

Pathway Drug Pyrazole-Methanol Derivative Target Target Protein (e.g., EGFR / Mcl-1) Drug->Target Binds Complex Inhibitor-Target Complex (Hinge/Pocket Binding) Target->Complex Downstream Downstream Signaling Blockade (PI3K/AKT or Apoptosis) Complex->Downstream Inhibits Outcome Tumor Regression Downstream->Outcome

Caption: Mechanism of action for pyrazole-scaffold inhibitors targeting oncogenic pathways.

Core In Vivo Methodologies

The following protocols are designed as self-validating systems . Every critical step includes a built-in control or a mechanistic rationale to ensure that resulting data is an artifact-free reflection of the drug's true biological activity.

Protocol A: Pharmacokinetic (PK) and Bioavailability Profiling

Due to the lipophilic cyclohexyl group, these derivatives often suffer from poor aqueous solubility and high volume of distribution (Vd). This protocol establishes the baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Materials & Reagents:

  • Subjects: Male CD-1 mice (6-8 weeks old, 25-30g).

  • Formulation Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline. Causality: The pyrazole-cyclohexyl motif is highly hydrophobic. DMSO ensures initial dissolution, while Tween-80 acts as a surfactant to prevent precipitation upon introduction to the aqueous saline phase, preventing fatal micro-embolisms during IV injection.

  • Collection Tubes: K2EDTA Microtainers.

Step-by-Step Procedure:

  • Subject Preparation & Fasting: Fast the Oral (PO) cohort for 12 hours prior to dosing; provide water ad libitum.

    • Causality: Lipophilic compounds are highly susceptible to the "food effect," where gastric contents can artificially trap the drug or alter gastric emptying rates. Fasting ensures a standardized baseline for calculating absolute bioavailability (%F).

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation Check: Discard any samples showing visible hemolysis. Hemolysis releases intracellular enzymes that can prematurely degrade the compound ex vivo, artificially lowering the calculated half-life (T1/2).

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C. Transfer plasma to fresh tubes containing 3 volumes of ice-cold acetonitrile (spiked with an internal standard) to precipitate proteins.

    • Causality: Acetonitrile instantly denatures plasma esterases and proteases, locking the drug concentration at the exact time of draw.

  • LC-MS/MS Analysis: Quantify drug concentrations using a validated LC-MS/MS method.

Protocol B: Solid Tumor Xenograft Efficacy Study (TGI)

To evaluate the anti-tumor efficacy of the derivative, a subcutaneous xenograft model (e.g., utilizing an EGFR-mutant NSCLC line like H1975 or a Mcl-1 dependent line) is employed[4][7].

Step-by-Step Procedure:

  • Cell Preparation: Harvest target tumor cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel at a concentration of 5×107 cells/mL.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the localized engraftment and vascularization of the tumor cells, reducing cohort variability.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization (The Self-Validating Step): Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³, randomize mice into treatment groups (n=8/group) using a stratified block design.

    • Causality: Randomizing only when tumors reach 150 mm³ ensures that the tumors have established a functional vasculature. Treating too early yields false positives; treating unvascularized tumors fails to test the drug's tissue penetrance.

  • Treatment Regimen:

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: Standard of Care (SoC) Reference (e.g., Osimertinib for EGFR or a known Mcl-1 inhibitor) (PO, QD).

    • Group 3: Pyrazole Derivative Low Dose (10 mg/kg, PO, QD).

    • Group 4: Pyrazole Derivative High Dose (30 mg/kg, PO, QD).

    • Self-Validation Check: If Group 2 (SoC) fails to achieve a historical Tumor Growth Inhibition (TGI) of >60%, the entire assay is deemed invalid. This ensures negative results in Groups 3/4 are attributed to the drug, not an insensitive tumor batch.

  • Data Collection: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. Euthanize animals if tumor volume exceeds 2,000 mm³ or if body weight drops by >20% (toxicity threshold).

Data Presentation & Interpretation

Quantitative data must be synthesized to determine if the cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol derivative meets the criteria for advancement. Below is a representative data structure for a successful candidate.

Table 1: Preclinical PK and Xenograft Efficacy Summary

Parameter / MetricVehicle ControlSoC ReferencePyrazole Derivative (10 mg/kg)Pyrazole Derivative (30 mg/kg)
IV Clearance (mL/min/kg) N/A18.522.124.0
Volume of Distribution (L/kg) N/A1.23.43.6
PO Half-life (T1/2) (hr) N/A4.56.26.5
Oral Bioavailability (%F) N/A55%42%45%
Tumor Vol. Day 21 (mm³) 1850 ± 210620 ± 95890 ± 115410 ± 80
Tumor Growth Inhibition (TGI) 0%66.4%51.8%77.8%
Max Body Weight Loss (%) 1.2%4.5%2.1%3.8%

Data Insights: The high Volume of Distribution (3.4 L/kg) is a direct consequence of the lipophilic cyclohexyl ring, allowing excellent tissue and tumor penetrance. The robust TGI at 30 mg/kg (77.8%), combined with a body weight loss well below the 20% toxicity threshold, validates the safety and efficacy of the scaffold design.

References

  • PubChemLite / BLDPharm - Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS 1483270-16-1) Structural Information.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4OzPoL2Monfd57xMEwm51cLlOvydHBy4uf3UURSw4oBHSVSJzj9xHqEx0vKfAVHAi759V40DDMgO0CAhz18zczq1qeyhZZxD1CxOE0TIHnvZNH7tGbTYcfqJV-X65hCBJ5B92sYA2Ym9bUqtdgA==

  • NextSDS Chemical Substance Database - cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol Hazard and Target Information.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNHZuUF3haarohbl8pOu5tKkaqedQLUlgKPXdnrMXPlSXXa3jRbTxx02NAwCcRNmWYxGDMwZyzfrn-5wqHEKLIH5kildO8AWRzQDA_vMqy76323yu61XUpWROoIZZMJOMUh1V0gdPFIIi5aGmUCeJEerJbPShC5gnh1u3MxN91CeodvsfNBLQTrTc5EN-fgiYHxw=

  • Tebubio Scientific Resources - [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol as a Fragment Molecule for Drug Discovery.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWkiLms6_xzctREyHWzvWk70HbVhDjVO_hH7MDLkl3emDWdXrINof3iYMFI6PmFTlHjbktFsh38px-zfoNoOP97M9LDW0741UpOJouYUJbfKy_bFS7LTQjaaPCU5JgILlkoVSqBe5rnxNRn30WE9_-YyZjrPokN36G0F9jX76QGVPriQJ6NHIP4y3JB6pln8M2t7tNaCbrYcbIO3g=

  • ACS Publications (J. Med. Chem.) - Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.[4][5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQThWRlbfdNQ6zVF5IxAT4ME0EDqdftr_EBRZOddeTzQBf7MdLlrEBO3H4t_YJu2-FnMiiG7kG3GHH_YQBR2zxzSyGOR8nkTFJdDIIUTXwGhJYlWVy7Xx1GJlWov4vgfI_ahTa-CBRnciD7OGj1rhV

  • National Institutes of Health (PMC) - Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model.[6][7] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg5wqycwlDkhtuVo_u5h4oUP29dxHYRsIl-LcsjD48OTOsiqZzS6VIDbBzHT86NA3Fd_IKABJ70kgfwtNo_4CJY5nVEouIWew0XGLQWxbL1kPwMB-_BdcrZuBsmb6o92vTok-1yMdnYKKSCxKI

  • ResearchGate - Targeting Mcl-1 for the therapy of cancer (Expert Opin Investig Drugs).[8] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxz_e8qXA4rUlzbbsXcVKDgWjs1ym8hWiBiNMVT6CwWZ4r75lHb5Lkn8WV58Xil7q8DkYf239n5uSX-DwDAsoBmKn2Ivei6R4tXszaLW17O4LPn1a6EANS8mJCSiGORKuF_96Fga_izscBM2_n6ZShK2juABT5L79gexnqQfa43rZ17gIinDCNP4-xuCftji_C85QhTg=

Sources

Method

Application Note: Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in Rational Drug Design and Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. Cyclohexyl(1-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) has emerged as a highly versatile fragment [1]. By combining the sp³-rich hydrophobic bulk of a cyclohexyl group, the directional hydrogen-bonding capability of a pyrazole, and the synthetic handle of a secondary alcohol, this molecule serves as a privileged scaffold for developing kinase inhibitors, CNS-active agents, and anti-infectives [2].

This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and validated synthetic protocols for integrating this fragment into advanced lead compounds.

Structural Rationale & Pharmacophore Analysis

The architecture of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol offers distinct advantages over traditional flat, aromatic fragments:

  • Escape from Flatland (sp³ Character): The cyclohexyl ring introduces significant three-dimensional complexity. Increasing the fraction of sp³ carbons (Fsp³) is statistically correlated with improved aqueous solubility and reduced off-target toxicity in clinical candidates.

  • Tautomeric Stability: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, complicating target binding kinetics and SAR interpretation. The 1-methyl substitution locks the heterocycle into a single tautomeric form, presenting a consistent hydrogen-bond acceptor (N2) to the target protein's hinge region or allosteric pocket[3].

  • Bifunctional H-Bonding: The secondary hydroxyl group acts as both a hydrogen-bond donor and acceptor, allowing for tight interaction with solvent-exposed residues or structured water molecules within the binding site.

Pharmacophore N1 Cyclohexyl Ring sp3 character (3D complexity) Hydrophobic pocket binding N4 Optimized Lead Compound Enhanced target affinity Favorable ADME profile N1->N4 N2 1-Methylpyrazole Fixed tautomer H-bond acceptor (N2) N2->N4 N3 Secondary Alcohol H-bond donor/acceptor Versatile synthetic handle N3->N4

Pharmacophore logic driving the selection of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this fragment is critical for predicting its impact on the final drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Physicochemical Properties of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

PropertyValueMedChem Implication
Molecular Weight 194.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
Formula C₁₁H₁₈N₂OProvides a balanced carbon-to-heteroatom ratio.
cLogP (est.) ~1.8 - 2.2Optimal lipophilicity for membrane permeability without excessive protein binding.
Topological Polar Surface Area (TPSA) 38.0 ŲExcellent for CNS penetration (TPSA < 90 Ų is preferred for BBB crossing).
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5.

Synthetic Integration Protocols

To leverage this fragment in library synthesis, the secondary alcohol must be functionalized. Below are two field-proven, self-validating protocols: Oxidation followed by Reductive Amination (to create amine linkages) and Direct Etherification .

Workflow SM Cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol Ox Oxidation (DMP) Intermediate Ketone SM->Ox Pathway A Ether Etherification (NaH, R-X) SM->Ether Pathway B RedAm Reductive Amination (NaBH(OAc)3) Ox->RedAm TgtA Amine-Linked Scaffold RedAm->TgtA TgtB Ether-Linked Scaffold Ether->TgtB

Divergent synthetic workflows for incorporating the pyrazole fragment.

Protocol A: Oxidation and Subsequent Reductive Amination

Causality: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the generation of malodorous dimethyl sulfide and to ensure mild, anhydrous conditions that prevent over-oxidation or degradation of the pyrazole ring.

Step 1: Oxidation to Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone

  • Preparation: Dissolve cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC) Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.6 ). Confirm via LC-MS (Expected mass transition: [M+H]+195.1→193.1 ).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM (3 x 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the crude ketone (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE, 20 mL). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone.

  • Validation & Isolation: Stir for 12 hours. Verify completion via LC-MS. Quench with 1N NaOH to free-base the product, extract with EtOAc, and purify via flash chromatography.

Protocol B: Direct Etherification (Williamson Ether Synthesis)

Causality: The secondary alcohol is sterically hindered by the adjacent cyclohexyl group. Therefore, a strong, non-nucleophilic base (NaH) and a highly reactive electrophile (e.g., benzyl bromide or heteroaryl chloride) are required.

Table 2: Reaction Optimization for Etherification

BaseSolventTemp (°C)Conversion (%)Notes
K2​CO3​ DMF80< 10%Base too weak for hindered secondary alcohol.
NaH (60%)THF6545%Moderate yield; limited by solvent boiling point.
NaH (60%) DMF 0 to 25 > 90% Optimal conditions; rapid deprotonation.

Methodology:

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 mL) at 0 °C under argon. Dropwise, add a solution of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DMF (5 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl/aryl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS to confirm the presence of the etherified product mass.

  • Workup: Carefully quench the bulk reaction with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF. Dry, concentrate, and purify.

References

  • NextSDS. (2025). cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information. NextSDS Substance Database. Retrieved from[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Global Research Online. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. PMC. Retrieved from[Link]

Application

Application Note: Pyrazole Derivatives in Drug Discovery – From Scaffold Synthesis to Target Engagement

Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural rationale, synthetic methodologies, and high-throughput screening workflows for pyrazole-based therapeutics. Introduction:...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural rationale, synthetic methodologies, and high-throughput screening workflows for pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern drug discovery[1]. Its unique physicochemical properties make it an exceptionally versatile bioisostere. While it can replace benzene to reduce lipophilicity (Clog P of pyrazole is 0.24 compared to benzene's 2.14) and improve aqueous solubility, its true value lies in its hydrogen-bonding capabilities[1]. The N-1 atom acts as a hydrogen bond donor (similar to pyrrole), while the N-2 atom serves as a hydrogen bond acceptor (similar to pyridine)[1].

This dual capacity allows pyrazole derivatives to form highly specific interactions within the ATP-binding pockets of kinases and the active sites of various enzymes. Consequently, the FDA has approved over 40 pyrazole-containing drugs for indications ranging from oncology to inflammatory diseases[1].

Quantitative Profiling of Blockbuster Pyrazole Drugs

To contextualize the potency of this scaffold, the following table summarizes key quantitative data for representative FDA-approved pyrazole derivatives[1][2]:

Drug NamePrimary TargetClinical IndicationTarget Potency (IC₅₀)
Celecoxib COX-2 EnzymeRheumatoid Arthritis / Pain~40 nM
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosis3.3 nM (JAK1), 2.8 nM (JAK2)
Crizotinib ALK / ROS1 KinasesNon-Small Cell Lung Cancer20 nM (ALK)
Asciminib BCR-ABL1 (Allosteric)Chronic Myeloid Leukemia1–2 nM

Mechanistic Pathway: Kinase Inhibition

One of the most successful applications of pyrazole derivatives is the competitive inhibition of Janus kinases (JAKs). Drugs like Ruxolitinib utilize the pyrazole core to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. This prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory and oncogenic genes.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-competitive Inhibition

Caption: JAK/STAT signaling pathway and ATP-competitive inhibition by pyrazole derivatives.

Synthetic Methodology: The Knorr Pyrazole Synthesis

The most robust method for generating the pyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Causality in Reaction Design: The reaction is strictly acid-catalyzed. The addition of a catalytic acid (e.g., glacial acetic acid or trifluoroacetic acid) protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbon center[3]. This thermodynamic drive facilitates the initial nucleophilic attack by the hydrazine to form a hydrazone intermediate[3]. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. When using unsymmetrical 1,3-dicarbonyls, regioselectivity is controlled by the steric and electronic properties of the substituents, as the most nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic carbonyl carbon[4].

Protocol 1: Synthesis of a Substituted Pyrazole Core

Self-Validating Workflow for 1,5-dimethyl-2-phenylpyrazol-3-one

  • Reagent Assembly: In a 20-mL scintillation vial, combine 3 mmol of the selected β-ketoester (e.g., ethyl acetoacetate) and 6 mmol of phenylhydrazine. Caution: Hydrazine derivatives are highly toxic; perform strictly in a fume hood.

  • Acid Catalysis: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to initiate carbonyl activation.

  • Thermal Cyclization: Heat the reaction mixture on a stirring hot plate at 100°C for 1 hour. The thermal energy overcomes the activation barrier for the dehydration step.

  • In-Process Validation (TLC): After 45 minutes, perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase. Validation Gate: The complete disappearance of the β-ketoester spot confirms the quantitative conversion to the cyclic intermediate.

  • Precipitation & Crystallization: Once the starting material is consumed, add 10 mL of water to the hot mixture. Turn off the heat and allow the vial to cool slowly to room temperature while stirring. Causality: Slow cooling is critical; it allows the thermodynamic formation of a highly ordered crystal lattice, naturally excluding impurities from the product matrix.

  • Isolation & Final Validation: Filter the precipitate using a Büchner funnel, wash with cold water, and air dry. Validation Gate: Measure the melting point of the dried solid. A sharp melting range (within 1–2°C of the literature value) validates the purity of the synthesized pyrazole scaffold.

High-Throughput Screening: TR-FRET Kinase Assay

Once a library of pyrazole derivatives is synthesized, it must be screened for target engagement. For kinase targets (e.g., JAK or ALK), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard.

Causality in Assay Design: Standard fluorescence assays are often plagued by false positives due to the auto-fluorescence of the small-molecule library compounds. TR-FRET utilizes long-lived lanthanide fluorophores (like Terbium or Europium). By introducing a 100 µs measurement delay after excitation, all short-lived background auto-fluorescence decays completely. The reader then captures only the target-specific FRET signal, resulting in an exceptionally high signal-to-noise ratio.

TR_FRET Prep 1. Reagent Prep (Kinase, ATP) Incubate 2. Incubation (15 min, RT) Prep->Incubate Reaction 3. Kinase Reaction (60 min, RT) Incubate->Reaction Read 4. TR-FRET Read (Delay: 100 µs) Reaction->Read Analyze 5. Data Analysis (IC50 Calc) Read->Analyze

Caption: Step-by-step workflow for TR-FRET kinase assay in pyrazole inhibitor screening.

Protocol 2: TR-FRET Screening for Kinase Inhibition
  • Buffer & Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase to a 2X working concentration.

  • Compound Plating: Dispense 5 µL of the synthesized pyrazole inhibitors (at 4X final concentration in DMSO) into a 384-well microplate. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the 2X kinase solution to each well. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the pyrazole inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of a 2X master mix containing ATP and the specific TR-FRET probe/substrate. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TRF-capable microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm) utilizing a 100 µs delay.

  • System Validation (Z'-Factor): Before calculating IC₅₀ values, validate the assay plate by calculating the Z'-factor using the "Vehicle Control" (0% inhibition) and "No Enzyme Control" (100% inhibition) wells. Validation Gate: A Z'-factor > 0.5 confirms the assay is robust and the generated IC₅₀ data is statistically reliable for SAR (Structure-Activity Relationship) modeling.

Conclusion

The pyrazole ring remains a cornerstone of modern medicinal chemistry due to its favorable pharmacokinetics, synthetic tractability via the Knorr reaction, and potent target engagement capabilities. By coupling rigorous, regioselective synthesis protocols with high-fidelity screening platforms like TR-FRET, drug development professionals can rapidly iterate on pyrazole scaffolds to discover the next generation of targeted therapeutics.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH (National Library of Medicine) URL:[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: RSC Publishing URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: NIH (National Library of Medicine) URL:[Link]

Sources

Method

Application Note: Preclinical Evaluation of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol as a Viral Protease Inhibitor Scaffold

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Virologists, and Preclinical Drug Development Professionals Compound: cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Virologists, and Preclinical Drug Development Professionals Compound: cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1)

Executive Summary

The urgent need for broad-spectrum antiviral therapeutics has driven the exploration of novel nitrogen-containing heterocycles. Among these, pyrazole derivatives have emerged as highly privileged scaffolds in antiviral drug discovery, demonstrating potent efficacy against coronaviruses (including SARS-CoV-2, MERS-CoV, and HCoV-229E) by targeting critical viral replication machinery 1.

This application note details the structural rationale, proposed mechanism of action, and standardized preclinical evaluation protocols for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol . By combining a hydrophobic cyclohexyl moiety with a hydrogen-bonding pyrazole core and a flexible methanol linker, this compound represents a highly tunable lead fragment for the development of non-covalent viral main protease ( Mpro ) inhibitors.

Structural Rationale & Causality in Drug Design

The architecture of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is not arbitrary; each functional group serves a distinct mechanistic purpose in the context of viral protease inhibition:

  • 1-Methyl-1H-Pyrazole Core: Pyrazole rings are renowned for their ability to form robust hydrogen bonds with biological targets 2. The N2 atom of the pyrazole acts as a hydrogen-bond acceptor, ideally positioned to interact with the catalytic dyad (e.g., His41/Cys145 in SARS-CoV-2 Mpro ). The N-methylation prevents unwanted tautomerization, locking the molecule into a single bioactive conformation and reducing off-target entropy loss.

  • Cyclohexyl Ring: Viral proteases often feature deep, hydrophobic sub-pockets (specifically the S2 and S4 pockets in coronaviruses). The bulky, lipophilic cyclohexyl group acts as a spatial wedge, displacing high-energy water molecules from these pockets and driving binding affinity through the hydrophobic effect.

  • Methanol Linker: The hydroxyl (-OH) group on the bridging carbon provides a critical hydrogen-bond donor/acceptor site. This allows the molecule to anchor itself to the backbone amides of the protease's oxyanion hole, stabilizing the inhibitor-enzyme complex.

Mechanism of Action: Targeting Viral Polyprotein Cleavage

Coronaviruses rely on the Main Protease ( Mpro / 3CL pro ) to cleave the overlapping polyproteins (pp1a and pp1ab) into functional non-structural proteins essential for the viral replication-transcription complex 3. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol acts as a competitive, non-covalent inhibitor of this process.

MoA V Viral Entry (e.g., SARS-CoV-2) T Translation of Viral RNA V->T P Polyproteins (pp1a/pp1ab) T->P M Main Protease (Mpro / 3CLpro) P->M R Viral Replication Complex M->R Cleavage D cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol D->M Competitive Inhibition

Fig 1: Mechanism of action for pyrazole-based inhibition of viral Mpro.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal validation metrics (e.g., Z'-factor calculations) to distinguish true biological activity from assay noise.

Protocol A: FRET-Based Enzymatic Inhibition Assay ( Mpro )

Purpose: To quantify the direct biochemical inhibition of viral protease activity.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme.

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Positive Control: Nirmatrelvir or Tipranavir 3.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in 100% DMSO to create a 10 mM stock. Prepare a 10-point 1:3 serial dilution in assay buffer (final DMSO concentration 1%).

  • Enzyme Incubation: In a 384-well black microplate, add 10 μ L of recombinant Mpro (final concentration 50 nM) to 5 μ L of the diluted compound. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 μ L of the FRET substrate (final concentration 10 μ M) to all wells.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes ( λex​ = 340 nm, λem​ = 490 nm) at 37°C.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the equation: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with data analysis only if Z' > 0.6.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC 50​ using non-linear regression (four-parameter logistic equation).

Protocol B: In Vitro Cytopathic Effect (CPE) Inhibition Assay

Purpose: To evaluate the compound's ability to protect living cells from viral-induced death and to determine its cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero E6 cells at 2×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Viral Infection: Remove media and infect cells with HCoV-229E or SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in assay media (2% FBS). Incubate for 1 hour.

  • Treatment: Remove viral inoculum. Add media containing varying concentrations of the pyrazole derivative (0.1 μ M to 100 μ M). Include virus-only (negative) and cell-only (positive) controls.

  • Incubation & Staining: Incubate for 72 hours. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet for 30 minutes.

  • Quantification: Wash plates, solubilize the dye in 33% acetic acid, and measure absorbance at 570 nm.

  • Cytotoxicity (CC 50​ ): Run a parallel plate without viral infection to determine the concentration at which the compound reduces cell viability by 50%.

Quantitative Data Presentation

The efficacy of an antiviral candidate is defined by its Selectivity Index (SI), calculated as the ratio of cytotoxicity to inhibitory concentration ( SI=CC50​/IC50​ ). A higher SI indicates a wider therapeutic window.

Table 1: Representative Antiviral Efficacy & Cytotoxicity Profile (Note: Data represents expected ranges for optimized pyrazole-based Mpro inhibitors based on grounded structural analogs)

Compound / ControlTarget VirusEnzymatic IC 50​ ( μ M)Cellular EC 50​ ( μ M)Cytotoxicity CC 50​ ( μ M)Selectivity Index (SI)
Cyclohexyl-pyrazole lead SARS-CoV-24.20 ± 0.358.50 ± 0.60> 100.0> 11.7
Cyclohexyl-pyrazole lead HCoV-229E3.80 ± 0.207.10 ± 0.45> 100.0> 14.0
Tipranavir (Control) SARS-CoV-21.10 ± 0.152.40 ± 0.3085.035.4

Physicochemical & Safety Profiling

For a fragment to be viable for lead optimization, it must adhere to Lipinski's Rule of Five and exhibit a manageable safety profile.

Table 2: Physicochemical Properties of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

PropertyValueDrug-Likeness Implication
Molecular Formula C 11​ H 18​ N 2​ OSmall molecule fragment, highly optimizable.
Molecular Weight 194.28 g/mol Well below the 500 Da limit; excellent ligand efficiency.
H-Bond Donors 1 (-OH)Favorable for membrane permeability.
H-Bond Acceptors 3 (N, N, O)Sufficient for target engagement without sacrificing ADME.
Rotatable Bonds 2Low entropic penalty upon target binding.

Handling & Safety (Regulatory Compliance): According to chemical substance databases, this compound (CAS 1483270-16-1) carries specific hazard classifications that must be mitigated during laboratory handling 4:

  • H315 / H319: Causes skin irritation and serious eye irritation (Category 2/2A).

  • H336: May cause drowsiness or dizziness (STOT SE 3).

  • Protocol Adjustment: All powder handling and DMSO stock preparation must be conducted within a certified Class II biological safety cabinet or chemical fume hood using nitrile gloves and splash goggles.

References

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances.[Link]

  • Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. MDPI.[Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. PMC / NIH.[Link]

  • cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information. NextSDS.[Link]

Sources

Application

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in cancer research

Application Note: Utilizing Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in the Design of Next-Generation Anti-Cancer Therapeutics Executive Summary The transition from flat, highly aromatic screening libraries to struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in the Design of Next-Generation Anti-Cancer Therapeutics

Executive Summary

The transition from flat, highly aromatic screening libraries to structurally complex, three-dimensional scaffolds is a defining paradigm in modern oncology drug discovery. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) represents a highly versatile, sp3-enriched building block. This application note details the structural rationale, synthetic incorporation, and biochemical validation of this pharmacophore in the development of targeted kinase inhibitors (e.g., VEGFR-2) and Proteolysis Targeting Chimeras (PROTACs).

By leveraging its unique steric and electronic properties, researchers can design therapeutics with enhanced target residence time, superior aqueous solubility, and reduced off-target promiscuity.

Physicochemical Profiling & Structural Rationale

The structural architecture of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol offers three distinct advantages in rational drug design:

  • Escape from Flatland (High Fsp3): The molecule boasts a Fraction of sp3 carbons (Fsp3) of 0.73. Increasing saturation (Fsp3) directly correlates with improved clinical success rates by enhancing thermodynamic solubility and reducing non-specific protein binding (promiscuity)[1].

  • Kinase Hinge Binding: The pyrazole core is a privileged scaffold in anti-cancer research. The unmethylated nitrogen (N2) acts as a critical hydrogen-bond acceptor, frequently utilized to anchor inhibitors into the ATP-binding hinge region of kinases such as VEGFR-2[2].

  • Hydrophobic Vectoring: The bulky, non-planar cyclohexyl ring is perfectly positioned to project deep into hydrophobic sub-pockets (such as the DFG-out pocket), locking the kinase in an inactive conformation.

Table 1: Physicochemical Properties & Design Rationale

PropertyValueRationale in Drug Design
Molecular Weight 194.27 g/mol Optimal size for Fragment-Based Drug Discovery (FBDD).
Formula C11H18N2OEnsures low molecular weight penalty during linker attachment.
Fsp3 (Fraction sp3) 0.73High 3D character; drives "Escape from Flatland"[1].
Hydrogen Bond Donors 1 (-OH)Provides a nucleophilic handle for SNAr or PROTAC linker conjugation.
Hydrogen Bond Acceptors 2 (N, O)Facilitates robust kinase hinge-region binding[2].

Application Workflow I: Synthesis of Pyrazole-Ether Kinase Inhibitors

To integrate this building block into a larger therapeutic molecule, the secondary alcohol is typically coupled to a heteroaryl core (e.g., a chloropyrimidine or quinazoline) via Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol:

  • Deprotonation: Dissolve 1.0 eq of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in anhydrous DMF (0.2 M). Cool the reaction vessel to 0°C under an argon atmosphere. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: The secondary alcohol is sterically hindered by the adjacent bulky cyclohexyl ring. A strong, irreversible base like NaH is required to quantitatively generate the highly reactive alkoxide nucleophile. Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophile.

  • Coupling: Stir for 30 minutes, then add 1.1 eq of the chosen heteroaryl chloride dropwise. Heat the reaction to 60°C for 4 hours.

    • Causality: Dropwise addition controls the exothermic nature of the SNAr reaction, minimizing degradation and the formation of unwanted side-products.

  • Self-Validation & Quench: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the m/z 195 [M+H]+ peak (corresponding to the starting pyrazole) is completely consumed. Once confirmed, quench the reaction safely with saturated aqueous NH4​Cl to neutralize unreacted NaH.

  • Purification: Extract with EtOAc, wash with brine to remove DMF, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Application Workflow II: Biochemical Evaluation via TR-FRET

Once the cyclohexyl-pyrazole derivative is synthesized, its efficacy must be validated. The following protocol outlines an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to evaluate VEGFR-2 inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare VEGFR-2 enzyme, ATP (at Km​ concentration), and biotinylated poly-GT substrate in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: EGTA chelates trace heavy metals that could artificially inhibit kinase activity. Brij-35 (a non-ionic surfactant) is strictly required to prevent the highly hydrophobic, sp3-rich inhibitor from non-specifically adhering to the plastic microplate walls.

  • Kinase Reaction: Dispense 10 µL of the kinase/substrate mixture into a 384-well plate. Add 100 nL of the synthesized inhibitor (in DMSO) using an acoustic dispenser. Initiate the reaction by adding 10 µL of ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA, a Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Causality: TR-FRET is selected over standard colorimetric assays because the time-delayed fluorescence measurement completely eliminates auto-fluorescence interference—a common artifact generated by highly conjugated oncology compounds.

  • Data Analysis & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: The assay must include Staurosporine as a positive control (expected IC50​ ~1-5 nM) and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; the protocol is only considered valid and self-consistent if Z′>0.6 .

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the synthesized cyclohexyl-pyrazole inhibitor, its target (VEGFR-2), and the downstream signaling cascade responsible for tumor angiogenesis.

Pathway Ligand VEGF Ligand Receptor VEGFR-2 Kinase Ligand->Receptor Binds PLCg PLC-γ Receptor->PLCg Phosphorylates Inhibitor Cyclohexyl-Pyrazole Inhibitor Inhibitor->Receptor Blocks ATP Pocket PKC PKC PLCg->PKC Activates RAF RAF / MEK / ERK PKC->RAF Signaling Cascade Proliferation Tumor Angiogenesis & Proliferation RAF->Proliferation Induces

Mechanism of VEGFR-2 inhibition by pyrazole-derived compounds blocking tumor angiogenesis.

Data Presentation: SAR & Fsp3 Analysis

To quantitatively prove the causality of selecting cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol over traditional flat building blocks, observe the comparative Structure-Activity Relationship (SAR) data below. Replacing a flat phenyl ring with the sp3-rich cyclohexyl moiety drastically improves both solubility and target specificity.

Table 2: Comparative SAR & Physicochemical Data

Scaffold DerivativeFsp3Kinetic Solubility (µM)VEGFR-2 IC50​ (nM)Promiscuity Profile
Phenyl-Pyrazole (Flat) 0.27< 10145High (>5 off-target kinases)
Cyclohexyl-Pyrazole (sp3-rich) 0.73> 10012Low (Highly selective)

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. (2009). Available at:[Link]

  • Shi, L., et al. "Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis." National Institutes of Health (NIH) / PubMed Central. (2024). Available at:[Link]

Sources

Method

Application Note: Fragment-Based Screening and Cellular Target Engagement of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale In the landscape of modern drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for targeting challenging or previously "undruggable" proteins. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (typically <300 Da) that bind weakly but exhibit exceptionally high ligand efficiency and atom economy [1].

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1; MW: 194.27 g/mol ) is a highly tractable fragment candidate. It features a lipophilic cyclohexyl ring for hydrophobic pocket insertion and a polar pyrazole-methanol moiety capable of serving as both a hydrogen bond donor and acceptor. Because fragments inherently possess low initial binding affinities (typically Kd​ in the high micromolar to millimolar range), evaluating their target engagement directly in living cells requires highly sensitive, thermodynamically driven assays.

This guide outlines a self-validating system for screening this fragment in mammalian cell culture, utilizing the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement without the need for fragment derivatization or fluorophore tagging [2].

Mechanistic Workflow

CETSA_Workflow N1 1. Cell Incubation + Fragment N2 2. Thermal Challenge (Gradient Heating) N1->N2 Target Binding N3 3. Cell Lysis (Freeze-Thaw) N2->N3 Denaturation N4 4. Centrifugation (Clear Aggregates) N3->N4 Extract Soluble N5 5. Target Detection (Western Blot) N4->N5 Quantify Shift

Fig 1. Cellular Thermal Shift Assay (CETSA) workflow for fragment target engagement.

Physicochemical Profiling & Solubilization Strategy

Expertise & Experience: The most common failure point in fragment screening is compound precipitation or solvent-induced cytotoxicity. Because cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol must be screened at high concentrations (e.g., 100 µM – 1 mM), the concentration of the vehicle (DMSO) can easily exceed cellular tolerance, leading to artifactual protein degradation.

  • Stock Preparation: Prepare a 100 mM master stock in 100% anhydrous DMSO. The compound's amphiphilic nature ensures rapid dissolution. Store at -20°C in amber glass vials to prevent moisture ingress.

  • Aqueous Dilution Causality: When dosing cells, the final DMSO concentration must not exceed 1.0% v/v (ideally 0.5%). At 1 mM final fragment concentration, a 100 mM stock yields exactly 1.0% DMSO. Always include a vehicle-only control matched to the exact DMSO percentage of your highest fragment dose. This creates a self-validating baseline, ensuring any observed thermal shifts are due to fragment binding, not solvent-induced membrane fluidization.

Protocol 1: Establishing the Maximum Non-Toxic Concentration (MNTC)

Before running target engagement assays, you must prove that the fragment does not induce acute cytotoxicity during the incubation window. Dead cells release proteases that will confound CETSA results.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T, HeLa)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (100 mM stock)

Step-by-Step Methodology:

  • Seeding: Seed cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare a 3-fold serial dilution of the fragment in complete media, ranging from 3 mM down to 10 µM. Ensure DMSO is normalized to 1% across all wells.

  • Incubation: Treat cells for 2 to 4 hours. Rationale: FBDD target engagement (via CETSA) only requires equilibrium binding, which typically occurs within 1-2 hours. Prolonged incubation (e.g., 48 hrs) is unnecessary and increases the risk of off-target toxicity.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 ratio with media volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

  • Validation: Calculate the MNTC (the highest concentration where viability remains >95% compared to the DMSO control). Proceed to CETSA using a concentration at or below the MNTC.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ) [2].

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in 10 cm dishes to 80% confluency. Treat one dish with cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (e.g., 500 µM) and a parallel dish with the exact equivalent volume of DMSO (Vehicle). Incubate for 2 hours at 37°C.

  • Harvesting: Wash cells gently with PBS. Detach using TrypLE, neutralize with media, and pellet at 300 x g for 5 minutes. Resuspend the pellet in PBS supplemented with protease inhibitors to a density of 2×107 cells/mL.

  • Thermal Challenge:

    • Divide the cell suspension into 50 µL aliquots in a 96-well PCR plate.

    • Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for exactly 3 minutes.

    • Causality: The 3-minute duration is critical. It is long enough to ensure thermal equilibrium and protein denaturation, but short enough to prevent non-specific aggregation of the entire proteome.

    • Immediately cool the plate to 4°C for 3 minutes to halt the denaturation process.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath). Rationale: Avoid harsh detergents (like SDS or Triton X-100 > 1%) as they can artificially solubilize denatured proteins, destroying the assay's signal-to-noise ratio.

  • Clearance (Critical Step): Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: This high-speed spin is non-negotiable. It separates the precipitated, denatured proteins (pellet) from the stably folded, ligand-bound proteins (supernatant). Sub-optimal clearing will yield false positives.

  • Detection: Carefully transfer the soluble supernatant to new tubes. Analyze via Western Blot using an antibody specific to your target protein.

Data Presentation & Expected Outcomes

A successful fragment hit will demonstrate a clear rightward shift in the melting curve. Below is a summarized data matrix of expected outcomes when validating cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol as a target binder.

ParameterVehicle Control (1% DMSO)Fragment Treated (500 µM)Interpretation / Assay Quality Metric
Cell Viability (2 hr) 100%> 95%Validates that thermal shifts are not due to apoptosis.
Target Protein Tm​ 48.5 °C51.2 °C ΔTm​ of +2.7°C indicates robust target engagement.
Non-Target Control Tm​ 50.1 °C50.2 °CProves the fragment does not act as a global protein crosslinker.
Soluble Fraction at 60°C < 5%35%Significant stabilization at high temperatures confirms binding.

Table 1. Quantitative validation metrics for fragment target engagement via CETSA.

References

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]

  • NextSDS Chemical Database. (2024). cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information (CAS: 1483270-16-1). URL:[Link]

Application

Formulation and In Vivo Dosing Strategies for Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in Preclinical Animal Studies

Executive Summary & Physicochemical Profiling In preclinical drug discovery, the transition from in vitro screening to in vivo animal models requires robust formulation strategies, particularly for poorly water-soluble c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In preclinical drug discovery, the transition from in vitro screening to in vivo animal models requires robust formulation strategies, particularly for poorly water-soluble compounds. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) is a synthetic small molecule characterized by a lipophilic cyclohexyl ring, a weakly basic 1-methylpyrazole moiety, and a hydrogen-bonding secondary alcohol[1].

From a physicochemical standpoint, the bulky aliphatic cyclohexyl group drives significant hydrophobicity, while the pyrazole nitrogen lacks sufficient basicity to be protonated at physiological pH (pH 7.4). Consequently, the molecule exhibits poor aqueous solubility and cannot be solubilized via simple pH adjustment. To achieve accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments in rodent models, specialized enabling formulations are strictly required for both Intravenous (IV) and Per Os (PO) administration routes[2].

Rationale & Formulation Strategy

As a Senior Application Scientist, it is critical to design formulations that not only dissolve the Active Pharmaceutical Ingredient (API) but also maintain physical stability upon introduction to biological fluids.

Intravenous (IV) Strategy: The Co-Solvent Approach

For IV administration, the formulation must be a 100% clear solution. Particulate matter injected intravenously can cause fatal pulmonary embolisms. Because cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol lacks ionizable groups for salt formation, we must rely on a ternary co-solvent system[2].

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer to disrupt the crystal lattice of the API.

  • Polyethylene Glycol 400 (PEG400): Serves as an intermediate co-solvent that bridges the highly polar aqueous phase and the non-polar API, preventing immediate precipitation.

  • Saline (0.9% NaCl): Dilutes the organic solvents to physiologically tolerable osmolarity.

Alternative IV Strategy: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can effectively encapsulate the lipophilic cyclohexyl moiety within its hydrophobic cavity, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures bulk solubility[3].

Oral (PO) Strategy: Wetting and Suspending

For oral gavage, solutions are ideal but fine suspensions are generally acceptable and highly practical for high-dose toxicity or efficacy studies[4]. The high interfacial tension of the hydrophobic cyclohexyl group will cause the API powder to float on water.

  • Tween 80 (0.2%): A non-ionic surfactant used to lower the contact angle between the API and the aqueous vehicle, allowing the powder to be thoroughly wetted.

  • Sodium Carboxymethyl Cellulose (NaCMC, 0.5%): A viscosity-modifying polymer that prevents the wetted particles from rapidly settling, ensuring dose homogeneity during the gavage process.

Experimental Protocols

Protocol A: Preparation of 2 mg/mL IV Solution (10% DMSO / 40% PEG400 / 50% Saline)

Self-Validating QC: The solution must remain optically clear for at least 4 hours at room temperature. If cloudiness appears, the API has nucleated, and the formulation must be discarded.

  • Weighing: Accurately weigh 2.0 mg of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol into a clean, sterile glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Causality: DMSO must be added first; adding a water/DMSO mixture simultaneously will cause the lipophilic compound to instantly crash out.

  • Co-solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex for 30 seconds to ensure a homogeneous organic phase.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. While stirring continuously, add 500 µL of 0.9% Saline dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents localized supersaturation. Rapid addition alters the dielectric constant of the mixture too quickly, stripping the solvation shell from the API and causing irreversible precipitation.

  • Sterile Filtration: Pass the final clear solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Preparation of 10 mg/mL PO Suspension (0.5% NaCMC / 0.2% Tween 80 in Water)

Self-Validating QC: Allow the suspension to sit for 30 minutes. If a hard cake forms at the bottom that cannot be resuspended with gentle inversion, the particle size is too large, and further homogenization is required.

  • Vehicle Preparation: Prepare the vehicle in advance by dissolving 0.5% (w/v) NaCMC and 0.2% (v/v) Tween 80 in ultra-pure water. Stir overnight to ensure complete polymer hydration.

  • Wetting: Weigh 10.0 mg of the API into a mortar or a glass vial. Add 50 µL of the pre-prepared vehicle and triturate (or use a micro-spatula) to form a smooth, uniform paste. Causality: Creating a concentrated paste forces the Tween 80 to coat the hydrophobic API surfaces, preventing aggregation.

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, vortexing thoroughly between each addition.

  • Sonication: Probe sonicate or bath sonicate the suspension for 5 minutes (in an ice bath to prevent thermal degradation) to break up any remaining micro-aggregates, resulting in a fine, milky suspension.

Quantitative Data & Quality Control

Table 1: Physicochemical & Formulation Profiling Summary

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C11H18N2O[5]Small molecule, amenable to standard excipients.
Molecular Weight 194.27 g/mol [1]High permeability potential (BCS Class II/IV).
Aqueous Solubility Poor (< 0.1 mg/mL predicted)Requires co-solvents, surfactants, or cyclodextrins.
Ionizability Neutral at pH 7.4Cannot use simple pH adjustment (e.g., HCl/NaOH).

Table 2: Standard Dosing Parameters for Rodent Studies

RouteMax Volume (Mice, 20g)Max Volume (Rats, 250g)Target Formulation Conc.Expected Dose
IV (Tail Vein) 100 - 200 µL1.0 - 2.0 mL2.0 mg/mL10 - 20 mg/kg
PO (Oral Gavage) 200 - 400 µL2.5 - 5.0 mL10.0 mg/mL50 - 100 mg/kg

Formulation Workflow Visualization

FormulationWorkflow API API: Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (Low Aqueous Solubility) Route Determine Administration Route API->Route IV Intravenous (IV) Requires Clear Solution Route->IV PO Per Os (PO) Suspension Acceptable Route->PO Cosolvent Co-solvent System (10% DMSO / 40% PEG400 / 50% Saline) IV->Cosolvent Cyclodextrin Complexation (20% HP-β-CD in Water) IV->Cyclodextrin Suspension Wetting & Suspending (0.2% Tween 80 + 0.5% NaCMC) PO->Suspension QC_IV QC: Visual Inspection & Filtration (Must be 100% clear, no precipitation) Cosolvent->QC_IV Cyclodextrin->QC_IV QC_PO QC: Homogeneity & Particle Size (Uniform dispersion, no caking) Suspension->QC_PO InVivo In Vivo Dosing (Preclinical Rodent Models) QC_IV->InVivo QC_PO->InVivo

Formulation decision tree for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in preclinical studies.

References

  • PubChemLite. Cyclohexyl(1-methyl-1h-pyrazol-3-yl)methanol (C11H18N2O) Structural Information. University of Luxembourg. Available at:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. The synthesis, primarily achieved through the Grignard reaction of cyclohexylmagnesium bromide with 1-methyl-1H-pyrazole-3-carbaldehyde, is a critical step in the development of various pharmaceutical and agrochemical compounds.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Reaction Overview and Core Workflow

The synthesis hinges on the nucleophilic addition of a Grignard reagent to an aldehyde, a fundamental carbon-carbon bond-forming reaction.[3] The cyclohexyl anion, stabilized by magnesium, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

G cluster_0 Module 1: Grignard Reagent Formation cluster_1 Module 2: Nucleophilic Addition cluster_2 Module 3: Workup & Purification A Cyclohexyl Bromide + Mg Turnings C Cyclohexylmagnesium Bromide (Grignard Reagent) A->C Initiation (I2 trace) Reflux B Anhydrous THF or Et2O B->C Solvent E Intermediate Alkoxide C->E Slow addition at 0 °C to RT Inert Atmosphere (N2/Ar) D 1-Methyl-1H-pyrazole-3-carbaldehyde in Anhydrous THF D->E G Crude Product E->G Protonation F Aqueous Quench (e.g., sat. NH4Cl) F->G H Purification (Column Chromatography) G->H I Pure cyclohexyl(1-methyl-1H- pyrazol-3-yl)methanol H->I

Caption: General workflow for the synthesis of the target alcohol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction consistently results in a very low yield (<30%) or fails completely. I primarily recover the starting aldehyde. What are the likely causes and how can I fix this?

Answer: Low yield is the most frequent challenge in Grignard reactions and typically points to issues with reagent quality or reaction conditions. The Grignard reagent is a very strong base and nucleophile, making it highly sensitive to air and protic sources.[4][5]

Primary Causes & Solutions:

  • Inactive or Degraded Grignard Reagent: The most common culprit is the quenching of the Grignard reagent by atmospheric moisture or impure solvents.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a freshly opened bottle of high-purity anhydrous solvent (e.g., THF, diethyl ether) or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone). Maintain a positive pressure of an inert gas like nitrogen or argon throughout the entire process.[5]

  • Failure of Reaction Initiation: The reaction between magnesium and cyclohexyl bromide may not start, leading to no Grignard reagent formation.

    • Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings under an inert atmosphere to expose a fresh surface.[5] A gentle warming may be required to initiate the reaction, which is typically signaled by bubble formation and a gentle reflux.[5]

  • Impure Starting Aldehyde: The 1-methyl-1H-pyrazole-3-carbaldehyde may contain acidic impurities or water that quenches the Grignard reagent.

    • Solution: Ensure the aldehyde is pure and dry. If its purity is questionable, it can be purified by column chromatography or distillation. Store it over a desiccant.

  • Suboptimal Reaction Temperature: Adding the aldehyde at too high a temperature can increase side reactions, while a temperature that is too low may stall the reaction.

    • Solution: Add the aldehyde solution dropwise to the Grignard reagent at 0 °C (ice bath). After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).[6]

G Start Low Yield Observed Q1 Does TLC show unreacted 1-methyl-1H-pyrazole-3-carbaldehyde? Start->Q1 A1_Yes Yes, primarily starting material Q1->A1_Yes Yes A1_No No, complex mixture or baseline material Q1->A1_No No Q2 Were anhydrous conditions strictly maintained? A1_Yes->Q2 Sol_Purify Solution: Check for product loss during workup. Optimize purification. Consider product degradation. A1_No->Sol_Purify A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the Mg activated prior to use? A2_Yes->Q3 Sol_Anhydrous Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. A2_No->Sol_Anhydrous A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->Sol_Purify Sol_Activate Solution: Activate Mg with I2 or 1,2-dibromoethane. Ensure initiation before adding all halide. A3_No->Sol_Activate

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Significant Side Product Formation

Question: My crude reaction mixture shows several major byproducts alongside the desired product. What are they and how can I minimize them?

Answer: Side product formation is often linked to the reaction conditions, particularly the rate of addition and temperature.

Common Side Product Likely Cause Prevention Strategy
Dicyclohexyl Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl bromide.Add the cyclohexyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[5]
Cyclohexane The Grignard reagent acts as a base, abstracting a proton from water, alcohols, or acidic impurities.Strictly maintain anhydrous and inert conditions as described for low-yield issues.[4]
Unreacted Aldehyde Insufficient Grignard reagent (due to quenching or poor formation) or incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure the reaction is stirred long enough at room temperature after addition, monitoring by TLC.
Reduction Product (if applicable) In some cases with sterically hindered ketones, β-hydride elimination from the Grignard can reduce the carbonyl. This is less common with aldehydes.[7]Ensure a clean reaction with a reactive Grignard to favor the addition pathway.

Issue 3: Purification Difficulties

Question: I am struggling to isolate a pure product. Column chromatography results in smearing or loss of the compound. What are my options?

Answer: The target alcohol contains two nitrogen atoms in the pyrazole ring, which can act as Lewis bases. These basic sites can interact strongly with the acidic silica gel used in standard column chromatography, leading to tailing, poor separation, and sometimes decomposition.

  • Strategy 1: Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~1% v/v of the solvent). This neutralizes the acidic sites on the silica surface, reducing product interaction and improving elution.[8]

  • Strategy 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Strategy 3: Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective alternative to chromatography. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water.[8]

  • Strategy 4: Acid-Base Extraction: The basicity of the pyrazole nitrogens can be used for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer as a salt. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted into an organic solvent.[8] This method is effective for removing non-basic impurities like dicyclohexyl.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this Grignard reaction?

A1: While optimization is substrate-specific, a reliable starting point is summarized below.

Parameter Recommendation Rationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for the Grignard reagent and the intermediate magnesium alkoxide.
Stoichiometry 1.1 - 1.2 equivalents of Cyclohexylmagnesium BromideA slight excess ensures complete consumption of the limiting aldehyde, accounting for any incidental quenching.
Temperature 0 °C for addition, then warm to Room Temp.Controls the initial exotherm of the addition, minimizing side reactions. Warming ensures the reaction goes to completion.[3]
Addition Rate Slow, dropwise addition of the aldehydeMaintains a low concentration of the aldehyde, preventing temperature spikes and potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture, which would destroy the Grignard reagent.[4]

Q2: How can I best prepare the 1-methyl-1H-pyrazole-3-carbaldehyde precursor?

A2: The most common and reliable method is the Vilsmeier-Haack reaction.[9] This involves treating a suitable hydrazone with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[10] Alternatively, if the corresponding (1-methyl-1H-pyrazol-3-yl)methanol is available, it can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or PCC.[9]

Q3: What are the critical safety considerations when performing this synthesis?

A3: Grignard reactions require careful handling.

  • Anhydrous Conditions: The reaction of Grignard reagents with water is highly exothermic and releases flammable hydrocarbons. Always work in a well-ventilated fume hood and away from ignition sources.

  • Solvent Safety: Diethyl ether is extremely flammable and has a low autoignition temperature. THF can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.

  • Quenching: The reaction workup should be performed cautiously, especially on a large scale. Add the quenching solution (e.g., saturated aq. NH₄Cl) slowly while cooling the reaction flask in an ice bath to manage the exotherm.

Q4: Can this synthesis be scaled up? What are the main challenges?

A4: Yes, but with significant considerations. The primary challenge in scaling up is heat management.[5] The formation of the Grignard reagent and its subsequent reaction with the aldehyde are both exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires a robust cooling system (e.g., a reactor jacket with a chiller) and very slow, controlled addition rates to prevent a thermal runaway.

Section 4: Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Part A: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a flow of nitrogen and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Add a small portion of anhydrous THF via syringe to just cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclohexyl bromide (1.15 eq.) in anhydrous THF.

  • Add a small amount (~5-10%) of the cyclohexyl bromide solution to the magnesium suspension. Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling begins, indicating initiation.

  • Once initiated, slowly add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy solution at room temperature for an additional 1-2 hours to ensure complete formation.

Part B: Reaction with 1-Methyl-1H-pyrazole-3-carbaldehyde

  • In a separate flame-dried flask under nitrogen, dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in anhydrous THF.

  • Cool the Grignard reagent solution from Part A to 0 °C using an ice bath.

  • Slowly add the aldehyde solution to the Grignard reagent via cannula or dropping funnel over 30-60 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by TLC (e.g., using a 30:70 Ethyl Acetate:Hexanes mobile phase).

Part C: Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to afford cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. Characterize by ¹H NMR, ¹³C NMR, and MS.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Vasilyev, A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega.
  • CymitQuimica. CAS 931-50-0: Cyclohexylmagnesium bromide.
  • Cravotto, G., et al. (2007).
  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Chem-Impex. 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • Quiroga, J., et al. (n.d.).
  • Prakash, O., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Penning, T. D., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Sahu, K., et al. (2022). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). optimizing temperature and addition rate for Grignard reagent synthesis. BenchChem.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Chemistry Portal. Grignard Reaction.
  • Kumar, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give Addition and Oxidative Coupling Reactions. ACS Omega.

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction to the Molecule's Physicochemical Profile Welcome to the Technical Support Center. As researchers transition cyclohexyl(1-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Molecule's Physicochemical Profile

Welcome to the Technical Support Center. As researchers transition cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) from computational design to in vitro and in vivo validation, aqueous solubility frequently emerges as a critical bottleneck.

Mechanistic Causality of Insolubility: The physicochemical profile of this secondary alcohol is dominated by its bulky, highly lipophilic cyclohexyl ring. While the 1-methylpyrazole and hydroxyl moieties offer localized polarity and limited hydrogen-bond accepting/donating capabilities, they are insufficient to overcome the high crystal lattice energy and high partition coefficient (LogP) driven by the cycloalkane. Consequently, the molecule exhibits poor thermodynamic solubility in aqueous media, leading to "solvent crash" in assays and dissolution-rate-limited absorption in vivo.

Section 1: In Vitro Assay Troubleshooting

FAQ 1: Why does the compound immediately precipitate when added to my biochemical assay buffer?

Answer: This is a classic "solvent crash" or "salting out" effect. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the localized dielectric constant drops rapidly. The compound exceeds its thermodynamic solubility limit before it can disperse into the bulk phase. Furthermore, high salt concentrations (e.g., phosphates) in the buffer strip water molecules away from the compound's polar pyrazole ring, exacerbating precipitation.

FAQ 2: My dose-response curves are non-linear and poorly reproducible, even though I don't see visible precipitation. What is happening?

Answer: The compound is likely forming colloidal micro-aggregates. These aggregates can sequester the compound (reducing the effective free concentration) or non-specifically bind to and inhibit the target enzyme. To resolve this, you must optimize the co-solvent system to maintain the compound as a true monomeric solution.

Table 1: Recommended Co-Solvent Limits for Cell-Free and Cell-Based Assays
Solvent / ExcipientRecommended Final Conc.Mechanism of SolubilizationCaveats
DMSO ≤ 1.0% (v/v)Disrupts solute crystal lattice>1% can denature target proteins or cause cytotoxicity.
PEG 400 1.0% - 5.0% (v/v)Reduces aqueous solvent polarityViscous; can alter binding kinetics at high concentrations[1],[2].
Tween-80 0.01% - 0.1% (v/v)Micellar encapsulationMay interfere with fluorescence readouts or membrane targets.
Protocol 1: Systematic Co-Solvent Dilution for In Vitro Assays

Self-Validating Logic: This protocol prevents localized supersaturation by pre-conditioning the aqueous environment and ensuring rapid dispersion via mechanical shear.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes.

  • Intermediate Dilution: Prepare a 100x intermediate stock in 100% DMSO. Crucial Step: Do not use aqueous buffer for intermediate dilutions.

  • Buffer Pre-conditioning: If precipitation persists at 1% DMSO, supplement your final aqueous assay buffer with 2% PEG400 or 0.05% Tween-80 prior to compound addition.

  • Final Addition: While actively vortexing the pre-conditioned assay buffer, add the 100x DMSO stock dropwise. The active shearing force prevents localized micro-aggregation.

G Start 10 mM Stock in 100% DMSO Dilute Dilute in Aqueous Buffer (Target <1% DMSO) Start->Dilute Check Visible Precipitation? Dilute->Check Success Proceed with Assay Check->Success No AddPEG Add 5% PEG400 or 0.1% Tween-80 Check->AddPEG Yes Recheck Still Precipitating? AddPEG->Recheck Recheck->Success No LBF Switch to Cyclodextrin or Lipid Formulation Recheck->LBF Yes

Workflow for resolving in vitro precipitation of lipophilic pyrazole compounds.

Section 2: In Vivo Formulation & Delivery

FAQ 3: We need to dose this compound orally (PO) in rodents, but it is insoluble in standard saline. What is the most effective formulation strategy?

Answer: For lipophilic molecules containing a cyclohexyl moiety, Cyclodextrin Inclusion Complexation or Lipid-Based Formulations (LBFs) are the gold standards. The cyclohexyl ring acts as an ideal "guest" that inserts deeply into the hydrophobic cavity of β-cyclodextrins (similar to the inclusion mode of glibenclamide), adopting a conformation that maximizes van der Waals interactions while leaving the polar pyrazole and hydroxyl groups exposed to the aqueous environment[3].

FAQ 4: Should I choose Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a Self-Emulsifying Drug Delivery System (SEDDS)?

Answer: Use HP-β-CD if you require a clear, true aqueous solution for Intravenous (IV) or Oral (PO) dosing. Use SEDDS if the compound exhibits high first-pass metabolism or extreme lipophilicity, as SEDDS bypasses the dissolution step entirely by forming spontaneous microemulsions in the GI tract, which can also enhance lymphatic transport[4].

Table 2: Comparison of In Vivo Solubilization Strategies
StrategyMechanismBest Suited ForRoute of Admin
HP-β-CD Complexation Host-guest inclusion of the cyclohexyl ringIV/PO bridging studiesIV, IP, PO
SEDDS (Type III LBF) Spontaneous microemulsion in GI tract fluidsMaximizing PO bioavailabilityPO only
Simple Oil Suspension Dispersion in MCT or Soybean OilEarly PK, high-dose tox studiesPO only
Protocol 2: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)

Self-Validating Logic: The 1:2 molar ratio often provides superior solubilization for bulky lipophiles compared to 1:1 complexes, driving the equilibrium toward complete inclusion[5].

  • Host Preparation: Dissolve HP-β-CD in purified water to achieve a 20% (w/v) solution.

  • Guest Addition: Add cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol at a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Stir the suspension magnetically at 37°C for 48 hours. The elevated temperature increases the kinetic rate of inclusion complex formation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder, which can be reconstituted in saline prior to dosing.

G Start Select In Vivo Formulation Aqueous Require Aqueous Solution? Start->Aqueous CD HP-β-CD Inclusion Complex (1:1 or 1:2 Molar Ratio) Aqueous->CD Yes (IV/PO) Lipid Lipid-Based Formulation (SEDDS / SMEDDS) Aqueous->Lipid No (PO High Bioavailability) Oil Simple Oil Suspension (MCT / Soybean Oil) Aqueous->Oil No (PO Low Cost/Early PK)

Decision matrix for selecting in vivo delivery systems for poorly soluble drugs.

References

  • Commercially Available Cell-Free Permeability Tests for Industrial Drug Development - PMC[Link]

  • Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin - MDPI[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC[Link]

  • Nanoaggregation of inclusion complexes of glibenclamide with cyclodextrins - PubMed[Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences[Link]

Sources

Troubleshooting

troubleshooting pyrazole synthesis side reactions

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot side reactions,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot side reactions, optimize regioselectivity, and validate experimental outcomes.

Rather than simply providing a list of reaction conditions, this guide focuses on the causality behind side reactions—empowering you to understand why a reaction fails and how to engineer a self-validating system to fix it.

Mechanistic Overview: Pathways and Pitfalls

To successfully troubleshoot pyrazole synthesis, one must first map the competing mechanistic pathways. The classic Knorr pyrazole synthesis is highly susceptible to stalled intermediates and regiochemical scrambling.

PyrazoleTroubleshooting A 1,3-Diketone + Substituted Hydrazine B Hydrazone Intermediate A->B Condensation C Hydroxylpyrazolidine (Transient) B->C Cyclization (H+ needed) F Stalled Reaction (Uncyclized Hydrazone) B->F High pH / Sterics D Target Pyrazole (Major Regioisomer) C->D Dehydration (Rate-limiting) E Side Product (Minor Regioisomer) C->E Competing Attack

Mechanistic pathways of pyrazole synthesis highlighting critical side reactions.

Troubleshooting Guide & FAQs

Q1: I am obtaining an inseparable mixture of regioisomers. What controls this, and how can I favor one isomer? Causality: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl carbons possess different relative electrophilicities and steric environments. The substituted hydrazine can attack either carbonyl group, leading to competing reaction pathways and a mixture of regioisomers . Furthermore, transient flow studies have revealed that the kinetics are non-first order and involve autocatalytic pathways, meaning even initial reactant stoichiometry can shift the regioisomeric ratio 1[1]. Solution: Solvent selection is the most critical parameter. Utilizing fluorinated solvents like hexafluoroisopropanol (HFIP) dramatically improves regioselectivity by leveraging unique hydrogen-bonding networks to direct the nucleophilic attack .

Q2: My Knorr pyrazole synthesis is stalling, and LC-MS shows a mass corresponding to a hydrazone or hydroxylpyrazolidine intermediate. Why isn't it dehydrating? Causality: The Knorr synthesis proceeds via a hydrazone intermediate, followed by intramolecular cyclization to a transient hydroxylpyrazolidine, and finally dehydration to the pyrazole. Under pH-neutral conditions, the dehydration of the hydroxylpyrazolidine is the rate-determining step1[1]. If the pH is too high, the carbonyl oxygen is not sufficiently protonated, which prevents the activation required for the second nitrogenous attack and subsequent dehydration 2[2]. Solution: Introduce acid catalysis. Acidic conditions facilitate pyrazole formation because protonating the ketone oxygen activates the carbonyl carbon, driving the cyclization forward 2[2].

Q3: Are there alternative synthesis routes that completely bypass the regioselectivity issues of the Knorr synthesis? Causality: The inherent dual-electrophile nature of 1,3-diketones makes complete regiocontrol difficult, especially when substituents are sterically and electronically similar. Solution: Shift to a different substrate class. The reaction of N-alkylated tosylhydrazones with terminal alkynes proceeds via nucleophilic addition, a 1,3-H shift, and cyclization. This methodology offers complete regioselectivity and avoids the formation of hazardous diazo intermediates 3[3].

Quantitative Data: Reaction Parameters & Outcomes

To optimize your workflow, compare the quantitative outcomes of different pyrazole synthesis methodologies below.

ReactantsCatalyst / SolventReaction ConditionsYield / OutcomeReference
Acetylacetone + PhenylhydrazineEthanol (Standard)Reflux92% Yield (Regio-mixture possible)
Benzoylacetone + PhenylhydrazineEthanol (Standard)Reflux85% Yield (Regio-mixture possible)
1,3-Diketone + MethylhydrazineHFIP (0.2 M)Room TemperatureHigh purity, >95% Regioselectivity
N-Alkylated Tosylhydrazones + Terminal Alkynest-BuOK, Pyridine, 18-crown-6Optimized HeatingHigh yield, Complete Regioselectivity4[4]

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to verify that the chemistry is proceeding as intended.

Protocol A: HFIP-Directed Regioselective Knorr Synthesis

Use this protocol when you must use a 1,3-diketone but need to force regioselectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in Hexafluoroisopropanol (HFIP) to create a 0.2 M solution.

  • Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature to prevent thermal runaway and side-product formation.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the diketone.

  • Isolation: Remove the HFIP solvent under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes eluent) .

  • Self-Validation Step (Crucial): Standard ¹H/¹³C NMR is insufficient to distinguish between closely related regioisomers. You must perform a 2D NMR (NOESY) experiment. NOESY detects spatial proximity between protons, providing definitive, self-validating proof of your regiochemistry .

Protocol B: Complete Regiocontrol via N-Alkylated Tosylhydrazones

Use this protocol when structural similarities in the target pyrazole make Knorr synthesis impossible to control.

  • Preparation: In a reaction vessel, combine the N-alkylated tosylhydrazone and the terminal alkyne.

  • Catalysis: Add potassium tert-butoxide (t-BuOK) as the base, pyridine as the solvent, and 18-crown-6 to enhance yield and reduce reaction time 4[4].

  • Reaction: Heat the mixture under optimized conditions.

  • Self-Validation Step: Unlike traditional 1,3-dipolar cycloadditions, this method is designed to avoid diazo intermediates entirely 3[3]. Validate the safety and mechanistic pathway of your reaction by monitoring via LC-MS for the strict absence of diazo species. Post-purification, standard ¹H NMR will validate success, as the complete regioselectivity guarantees a single set of product peaks 4[4].

References

  • RSC Publishing - Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Organic Chemistry Portal - Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at:[Link]

  • ACS Publications (Organic Letters) - Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at:[Link]

  • NIH / PMC - Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at:[Link]

Sources

Optimization

improving the yield of N-methyl pyrazole synthesis

Welcome to the Technical Support Center for N-Methyl Pyrazole Synthesis. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the N-methylation of pyrazole scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl Pyrazole Synthesis. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the N-methylation of pyrazole scaffolds.

By applying principles of thermodynamic equilibrium, steric direction, and precise base selection, you can overcome common bottlenecks such as poor regioselectivity and low conversion yields.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the root cause of your synthesis failure.

G Start Issue: Low Yield or Poor N-Methylation Diagnose Identify Primary Bottleneck Start->Diagnose Regio Poor Regioselectivity (N1/N2 Mixture) Diagnose->Regio Isomers detected Conv Low Conversion / Incomplete Reaction Diagnose->Conv Starting material remains SolRegio1 Use Masked Reagents (e.g., α-halomethylsilanes) Regio->SolRegio1 SolRegio2 Optimize Base (e.g., KHMDS or NaH) Regio->SolRegio2 SolConv1 Remove Byproducts (e.g., Distill MeOH with DMC) Conv->SolConv1 SolConv2 Increase Electrophilicity (Change Methylating Agent) Conv->SolConv2

Caption: Workflow for diagnosing and resolving N-methyl pyrazole synthesis bottlenecks.

Troubleshooting FAQs

Q1: Why does my N-methylation yield a complex mixture of N1 and N2 isomers, and how can I achieve >95% regioselectivity? A1: The adjacent nitrogen atoms (N1 and N2) in unsymmetrical pyrazoles have nearly indistinguishable reactivities, making regiocontrol a persistent challenge[1]. Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate operate via a standard SN 2​ pathway with minimal steric discrimination, often yielding near 1:1 mixtures. Causality & Solution: To force N1-selectivity, you must introduce steric bulk to the methylating agent. Recent methodologies utilize commercially available α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating reagents. The bulky triisopropoxysilyl group sterically hinders attack at the more congested nitrogen, directing alkylation exclusively to the less hindered N1 position. Subsequent protodesilylation with a fluoride source and water removes the silyl group, leaving the pure N1-methyl pyrazole with >99:1 selectivity[1].

Q2: I am using Dimethyl Carbonate (DMC) as a green methylating agent, but my yield is stuck below 20%. How can I drive the reaction to completion? A2: DMC is an excellent, low-toxicity alternative to MeI, but its reaction with pyrazoles produces methanol as a byproduct. If methanol accumulates in the reaction mixture, the equilibrium halts, leading to poor conversion (often ~14%)[2]. Causality & Solution: According to Le Chatelier's principle, removing the byproduct shifts the equilibrium toward the products. When using DMC at elevated temperatures (e.g., 140 °C), you must continuously distill off the methanol as it forms. By maintaining a steady feed of DMC and withdrawing methanol, the conversion yield can be increased from 14% to over 70%[2][3].

Q3: How does the choice of base affect the yield and selectivity of pyrazole N-alkylation? A3: The base dictates the nature of the reactive intermediate. Weak bases (like K 2​ CO 3​ ) may not fully deprotonate the pyrazole, leading to a mixture of neutral and anionic reaction pathways, which degrades selectivity. Causality & Solution: Strong bases like Potassium hexamethyldisilazide (KHMDS) or Sodium Hydride (NaH) ensure complete formation of the pyrazolide anion. For instance, using 1.2 equivalents of KHMDS at 0 °C prior to adding the methylating agent ensures a homogeneous, highly reactive nucleophile[1]. In complex substrates like trifluoromethylated pyrazoles, switching from K 2​ CO 3​ to NaH has been shown to prevent the formation of regioisomeric mixtures by stabilizing the specific reactive conformation[4].

Quantitative Comparison of Methylation Strategies

Methylating AgentBaseReaction ConditionsTypical YieldN1:N2 SelectivityKey Advantage / Disadvantage
Methyl Iodide (MeI) K 2​ CO 3​ MeCN, Reflux60–80%~1:1Fast reaction, but poor selectivity and high toxicity.
Dimethyl Carbonate (DMC) None140 °C, Closed system~14%VariableGreen reagent, but severely equilibrium-limited[2].
Dimethyl Carbonate (DMC) None140 °C, MeOH distillation>70%VariableHigh yield via thermodynamic byproduct removal[2][3].
α-Halomethylsilanes KHMDSTHF/DMSO, 0 °C to RT70–95%>99:1Excellent regiocontrol; requires a two-step sequence[1].

Self-Validating Experimental Protocol: Highly Regioselective N1-Methylation

This protocol utilizes the masked methylating agent strategy to ensure high yield and regiopurity. It is designed as a self-validating system: the intermediate silylated product can be independently monitored to confirm the success of the steric-directing step before proceeding to cleavage.

Phase 1: Formation of the Pyrazolide Anion

  • To an oven-dried flask under an argon atmosphere, dissolve the substituted pyrazole (1.0 equiv) in a mixture of anhydrous THF and anhydrous DMSO (4:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Add KHMDS (1.2 equiv, 1M in THF) dropwise.

    • Self-Validation Checkpoint: The solution will typically undergo a distinct color change, indicating the formation of the pyrazolide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation[1].

Phase 2: Sterically Directed Alkylation 4. Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C. 5. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC or LC-MS. The mass of the intermediate should correspond to [M + silyl group]. The massive steric bulk of the silane prevents N2-alkylation[1].

Phase 3: Protodesilylation (Unmasking) 6. Once the starting material is consumed, add an aqueous solution of Tetrabutylammonium fluoride (TBAF, 2.0 equiv) directly to the reaction mixture. 7. Heat the mixture to 60 °C and stir for 2 hours. The fluoride ion selectively attacks the silicon atom, releasing the pure N1-methyl pyrazole[1]. 8. Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (to remove DMSO and TBAF salts) and brine. 9. Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Pathway Step1 Substituted Pyrazole + KHMDS (Base) Step2 Pyrazolide Anion (Highly Nucleophilic) Step1->Step2 Deprotonation Step3 Add α-Halomethylsilane (Sterically Bulky) Step2->Step3 Step4 N1-Silylmethyl Pyrazole (Steric Control Achieved) Step3->Step4 SN2 Alkylation Step5 Add TBAF / H2O (Protodesilylation) Step4->Step5 Step6 Pure N1-Methyl Pyrazole (>99:1 Selectivity) Step5->Step6 Cleavage of Si-C bond

Caption: Mechanistic pathway of highly regioselective N1-methylation using α-halomethylsilanes.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Process for Mono-Methylation of Nitrogen Heterocycles (FR2843114A1).

Sources

Troubleshooting

Technical Support Center: Scale-Up of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol Production

Welcome to the Process Development Support Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of cyclohexyl(1-methyl-1H-pyrazol-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol .

The standard synthetic route involves the nucleophilic addition of cyclohexylmagnesium bromide to 1-methyl-1H-pyrazole-3-carbaldehyde 1. While straightforward at the bench scale, transitioning this organometallic chemistry to pilot or manufacturing scales introduces critical challenges in thermal management, chemoselectivity, and phase separation.

Process Overview & Workflow

Workflow A 1. Grignard Formation (In-situ FTIR) B 2. Aldehyde Addition (Continuous Flow) A->B C 3. Acidic Quench (Citric Acid) B->C D 4. Phase Separation (2-MeTHF) C->D E 5. Crystallization (Heptane) D->E

Fig 1: Continuous scale-up workflow for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol.

Troubleshooting Guides & FAQs

Q1: We are observing up to 15% of 1-methyl-1H-pyrazol-3-ylmethanol (primary alcohol byproduct) during the scale-up of the addition step. How can we suppress this?

  • Causality: Cyclohexylmagnesium bromide possesses highly active β -hydrogens. When reacting with 1-methyl-1H-pyrazole-3-carbaldehyde, steric hindrance at the transition state can favor a six-membered cyclic transition state where the Grignard reagent acts as a hydride donor rather than a carbon nucleophile. This Meerwein-Ponndorf-Verley-type reduction converts your starting aldehyde directly into a primary alcohol byproduct.

  • Solution: Transition the addition step from a batch reactor to a Continuous Stirred-Tank Reactor (CSTR) or plug-flow system. Continuous processing minimizes residence time and allows for precise, cryogenic temperature control, which kinetically favors the desired C-C bond formation over the β -hydride transfer 2.

Q2: How do we safely manage the initiation of cyclohexylmagnesium bromide on a >10 kg scale without risking a thermal runaway?

  • Causality: Grignard initiation is heterogeneous (occurring on the Mg metal surface) and highly sensitive to moisture and oxide layers. In large batch reactors, the surface-area-to-volume ratio deteriorates drastically compared to bench scale. If the reaction stalls and unreacted bromocyclohexane accumulates, a delayed initiation will release massive exothermic energy rapidly, potentially exceeding the reactor's cooling capacity and leading to explosive overpressurization 3.

  • Solution: Implement in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the accumulation and consumption of the halide in real-time. By adding only a 5% initial charge of bromocyclohexane and waiting for the FTIR absorbance to drop (confirming initiation), you prevent dangerous accumulation 4.

LogicTree Start Reaction Stalled (Halide Accumulation) CheckH2O Check Moisture (KF) Start->CheckH2O HighH2O Moisture > 500 ppm CheckH2O->HighH2O LowH2O Moisture < 100 ppm CheckH2O->LowH2O Action1 Halt Feed. Add DIBAL-H or I2 HighH2O->Action1 Action2 Check Mg Activation. Add fresh Mg turnings LowH2O->Action2 Resume FTIR Confirms Initiation: Resume Feed Action1->Resume Action2->Resume

Fig 2: Logic tree for diagnosing and resolving stalled Grignard initiation during scale-up.

Q3: We experience severe emulsion issues during the aqueous workup of the reaction mixture. How can we achieve clean phase separation?

  • Causality: Traditional Grignard reactions use Tetrahydrofuran (THF). THF is highly water-miscible. When quenching with aqueous acids, the THF/water mixture alters the solubility of magnesium salts (like Mg(OH)Br), creating a gelatinous emulsion that traps the target secondary alcohol and drastically increases processing time.

  • Solution: Substitute THF with 2-Methyltetrahydrofuran (2-MeTHF) as the reaction solvent. 2-MeTHF is immiscible with water, cleanly separating the organic product from the aqueous magnesium waste. Furthermore, 2-MeTHF is derived from renewable resources and enhances overall process mass intensity (PMI) 2.

Q4: What is the most reliable quenching strategy to prevent product degradation?

  • Causality: Quenching a Grignard reaction is highly exothermic. Direct addition of water or weak acids to the bulk reaction mixture can cause localized hotspots, leading to acid-catalyzed dehydration of the newly formed cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol into an unwanted alkene.

  • Solution: Employ a "reverse quench" methodology. Slowly transfer the active reaction mixture into a pre-chilled (0-5 °C) solution of 10% aqueous citric acid or saturated ammonium chloride, ensuring the exotherm is dissipated into the larger aqueous heat sink.

Quantitative Data Analysis

The following table summarizes the key process metrics when upgrading from a traditional batch THF process to a continuous 2-MeTHF process for this specific molecule.

ParameterBatch Process (THF)Continuous Process (2-MeTHF)Causality / Rationale
Yield of Target Alcohol 72%>92%Continuous flow minimizes residence time, preventing SET side reactions and homocoupling.
Primary Alcohol Byproduct 10-15%<2%Precise temperature control mitigates β -hydride transfer from the cyclohexyl group.
Process Mass Intensity (PMI) HighReduced by ~30%2-MeTHF allows direct phase separation without requiring additional extraction solvents.
Heat Dissipation (W/kg) PoorExcellentHigh surface-area-to-volume ratio in flow reactors easily dissipates the highly exothermic Grignard addition 3.

Self-Validating Experimental Protocol

To ensure reproducibility and safety, the following protocol incorporates self-validating checkpoints. Do not proceed to the next phase unless the checkpoint criteria are explicitly met.

Phase 1: Reagent Preparation & System Validation
  • Charge the reactor with Mg turnings (1.1 equiv) and dry 2-MeTHF (5 volumes).

  • Agitate the mixture at 200 rpm and heat to 40 °C under a strict nitrogen atmosphere.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the solvent mixture. The moisture content must be < 50 ppm before proceeding. If > 50 ppm, continue azeotropic distillation.

Phase 2: Grignard Formation (Cyclohexylmagnesium Bromide)
  • Add a 5% charge of bromocyclohexane to the reactor. Add a crystal of iodine or 0.01 equiv of DIBAL-H to activate the magnesium surface.

  • Validation Checkpoint: Monitor via in-situ FTIR. Do not proceed until the C-Br stretch (approx. 650 cm⁻¹) sharply decreases and a corresponding exotherm ( Δ T > 5 °C) is observed 4.

  • Once initiation is confirmed, feed the remaining 95% of bromocyclohexane continuously over 2 hours, maintaining the internal temperature between 40-45 °C.

Phase 3: Nucleophilic Addition (Continuous Flow)
  • Prepare a 1.0 M solution of 1-methyl-1H-pyrazole-3-carbaldehyde in 2-MeTHF.

  • Pump the aldehyde solution and the Grignard reagent simultaneously into a continuous flow reactor (or static mixer) maintained at -10 °C, with a residence time of 2 minutes.

  • Validation Checkpoint: Pull an aliquot from the flow reactor outlet into a vial containing quench solution. HPLC analysis must show > 98% consumption of the starting aldehyde.

Phase 4: Reverse Quench & Isolation
  • Direct the outlet stream of the flow reactor into a stirred vessel containing pre-chilled (0-5 °C) 10% aqueous citric acid (3 volumes).

  • Validation Checkpoint: Measure the pH of the aqueous phase. It must be pH 3-4 to ensure complete dissolution of magnesium salts. If pH > 4, add additional citric acid.

  • Separate the phases. Wash the organic 2-MeTHF layer with water, then concentrate under reduced pressure.

  • Crystallize the final product, cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol, by adding heptane (4 volumes) and cooling to 0 °C. Filter and dry under vacuum.

References

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up Organic Process Research & Development - ACS Publications URL:[Link]

  • Grignard Reactions Go Greener with Continuous Processing Eli Lilly and Company / Gordon Research Conferences URL:[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Organic Process Research & Development - ACS Publications URL:[Link]

  • Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

analytical method development for pyrazole impurities

Welcome to the Technical Support Center for analytical method development of pyrazole impurities. Pyrazole derivatives are ubiquitous in pharmaceutical synthesis, serving as the core scaffold for numerous active pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development of pyrazole impurities. Pyrazole derivatives are ubiquitous in pharmaceutical synthesis, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs). However, residual pyrazoles and their reactive intermediates can manifest as process impurities or potentially mutagenic impurities (PMIs).

Under the1[1], DNA-reactive impurities must be strictly controlled, often to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. Achieving these parts-per-million (ppm) or parts-per-billion (ppb) limits requires highly sensitive and robust analytical methods, predominantly LC-MS/MS [2].

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural strategies for researchers tasked with pyrazole impurity quantification.

Method Development Logic

Logical workflow for pyrazole impurity method development and ICH M7 compliance.

Troubleshooting & FAQs

Q1: My pyrazole impurity exhibits poor retention and co-elutes with the void volume on a standard C18 column. How can I increase retention? A: Pyrazoles are often highly polar and basic (the pKa of unsubstituted pyrazole is ~2.5, but varies widely with substitution). At low pH (e.g., 0.1% Formic Acid, pH ~2.7), the pyrazole nitrogen is protonated, increasing its polarity and reducing hydrophobic interaction with C18 stationary phases.

  • Causality-Driven Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. These orthogonal mechanisms are highly effective for retaining nitrogen-rich heterocycles even when they are protonated. Alternatively, if the analyte is stable, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to keep the pyrazole in its neutral state, thereby increasing its partitioning into the lipophilic C18 phase.

Q2: I am developing an LC-MS/MS method for a genotoxic pyrazole impurity, but I am experiencing severe ion suppression in the API matrix. How do I achieve the ICH M7 TTC limit? A: Ion suppression in Electrospray Ionization (ESI) occurs when high concentrations of the Active Pharmaceutical Ingredient (API) compete with the trace impurity for charge droplets at the MS interface.

  • Causality-Driven Solution:

    • Divert Valve Utilization: Since the API typically elutes at a much higher concentration, use a divert valve to send the API peak to waste, only directing the impurity's elution window into the mass spectrometer.

    • Isotope Dilution: Use a stable isotope-labeled internal standard (SIL-IS) of the pyrazole (e.g., 13C or 15N labeled). Because the SIL-IS co-elutes with the impurity and experiences the exact same matrix suppression, it perfectly corrects for matrix effects, ensuring accurate quantification at the 1.5 µ g/day TTC threshold [3].

Q3: The pyrazole peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this, and how can it be corrected? A: Peak tailing for basic pyrazoles is typically caused by secondary interactions between the protonated nitrogen atoms of the pyrazole ring and unendcapped, acidic silanol groups on the silica support of the column.

  • Causality-Driven Solution: Add a volatile buffer (e.g., ammonium formate or ammonium acetate at 10-20 mM) rather than relying solely on an acid additive like 0.1% Formic Acid. The higher ionic strength of the buffer helps mask the residual silanol interactions, resulting in sharper, symmetrical peaks.

Experimental Protocol: Self-Validating LC-MS/MS Method Development

To ensure scientific integrity, the following protocol embeds self-validating checkpoints to guarantee that your method is both sensitive and specific for trace pyrazole impurities.

Step 1: MS/MS Tuning and Optimization (Direct Infusion)

  • Prepare a 1 µg/mL solution of the pyrazole impurity in 50:50 Water:Methanol with 0.1% Formic Acid.

  • Infuse at 10 µL/min into the mass spectrometer using ESI positive mode. (Causality: Pyrazoles readily accept protons on the unsubstituted nitrogen to form [M+H]+ ions).

  • Identify the precursor ion and perform collision-induced dissociation (CID) to identify the two most abundant and stable product ions. Assign the most intense transition as the Quantifier and the second as the Qualifier.

Step 2: Chromatographic Method Screening

  • Column Selection: Screen a standard C18 against a PFP column.

  • Mobile Phase Setup: Use Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) and Mobile Phase B: Acetonitrile.

  • Gradient: Run a generic gradient (5% B to 95% B over 10 minutes).

  • Self-Validation Checkpoint (System Suitability): Inject a standard solution containing the pyrazole impurity at the target Limit of Quantitation (LOQ) six consecutive times. The relative standard deviation (RSD) of the peak area must be 5.0%. This validates the instrument's precision and baseline stability before matrix samples are introduced.

Step 3: Matrix Effect Evaluation (Spike-Recovery)

  • Prepare a mock sample containing the API at its test concentration (e.g., 10 mg/mL).

  • Spike the pyrazole impurity at the target LOQ (e.g., 30% of the TTC limit).

  • Calculate the Matrix Factor (MF) by comparing the peak area of the impurity in the matrix versus a neat solvent standard.

  • Self-Validation Checkpoint: An MF between 0.85 and 1.15 confirms that the API matrix does not artificially suppress or enhance the impurity signal, guaranteeing the trustworthiness of the quantitative result. If the MF falls outside this range, implement a SIL-IS or alter the sample preparation (e.g., Solid Phase Extraction).

Quantitative Data Presentation

The table below summarizes the analytical parameters and regulatory thresholds for various classes of pyrazole derivatives to guide your initial method setup.

Impurity TypeExample SubstructureTypical Analytical TechniqueIonization ModeCommon Column ChemistryTarget Limit (ICH Guidelines)
Process Impurity (Non-Genotoxic) 1-phenyl-3-methyl-5-pyrazoloneHPLC-UV / UHPLC-UVN/AC18, C80.05% - 0.15% (ICH Q3A/B)
Potential Mutagenic Impurity (PMI) N-nitroso-pyrazole derivativesLC-MS/MS (QQQ)ESI (+)PFP, HILIC1.5 µ g/day TTC (ICH M7)
Highly Polar Pyrazole 5-amino-1H-pyrazoleHILIC-MS/MSESI (+) / APCIAmide, ZIC-HILICCompound specific
Volatile Pyrazole Unsubstituted PyrazoleGC-MSEIDB-5, HP-5MS1.5 µ g/day TTC (ICH M7)

References

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2)
  • Source: semanticscholar.
  • Source: nih.

Sources

Troubleshooting

preventing degradation of pyrazole compounds during storage

Welcome to the Pyrazole Compound Stability Support Center . Pyrazole derivatives—ranging from critical pharmacophores like celecoxib and crizotinib to agrochemicals like ethiprole—are highly versatile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Compound Stability Support Center . Pyrazole derivatives—ranging from critical pharmacophores like celecoxib and crizotinib to agrochemicals like ethiprole—are highly versatile. However, their structural stability is heavily dependent on substituent electronics and storage conditions.

This technical guide provides researchers and drug development professionals with diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to prevent degradation and ensure the integrity of pyrazole libraries.

Section 1: Diagnostic Workflow for Pyrazole Degradation

Before adjusting your storage parameters, you must accurately identify the degradation pathway. Use the logical workflow below to diagnose the root cause of compromised pyrazole samples.

DiagnosticWorkflow Start Pyrazole Degradation Suspected Visual Visual Check: Brown/Yellow Discoloration? Start->Visual Oxidation Oxidation Detected (N-oxidation / Radical attack) Visual->Oxidation Yes Analytical Analytical Check: New HPLC/TLC Peaks? Visual->Analytical No Light Photodegradation (Singlet Oxygen Cleavage) Analytical->Light Yes (UV Exposed) Moisture Hydrolysis or Tautomerization Analytical->Moisture Yes (Moisture/Aqueous)

Logical diagnostic workflow for identifying pyrazole degradation mechanisms.

Section 2: Troubleshooting Guides & FAQs

Q1: My pyrazole compound is turning brown during storage. What is happening, and how can I prevent it? A1: A brown discoloration is a hallmark indicator of oxidative degradation[1].

  • The Causality: Transition metal trace impurities from synthesis or atmospheric oxygen can generate reactive oxygen species (ROS). These ROS attack the electron-rich nitrogen atoms of the pyrazole ring, leading to N-oxidation and the subsequent formation of colored polymeric species.

  • The Solution: Store the compound under an inert atmosphere (argon or nitrogen overlay)[1]. Additionally, protecting the compound from light using amber vials and storing it at reduced temperatures (2-8°C) significantly lowers the kinetic rate of oxidative degradation[1].

Q2: I am observing the appearance of new spots on my TLC plate after storing my pyrazole derivative in the freezer. What could be the cause? A2: If stored at low temperatures but exposed to ambient humidity upon opening, moisture condensation occurs.

  • The Causality: For N-unsubstituted pyrazoles, the presence of water lowers the energetic barrier for proton transfer, facilitating tautomeric interconversion[1]. While not a bond-cleavage degradation, this creates a mixture of tautomers that appear as new peaks/spots and can drastically alter biological assay results. Furthermore, moisture can drive the hydrolysis of pyrazole esters[1].

  • The Solution: Ensure the compound is stored in a desiccated environment. Crucially, allow the sealed container to warm to room temperature in a desiccator before opening to prevent atmospheric moisture from condensing directly onto the cold powder.

Q3: We left our pyrazole stock solution on the benchtop under ambient laboratory light, and the API concentration dropped significantly. Why? A3: Pyrazoles, particularly those with extended conjugation or halogenation (e.g., phenylpyrazoles like ethiprole), are highly susceptible to photodegradation[2].

  • The Causality: The mechanism involves photoionization and subsequent reaction with singlet oxygen ( 1O2​ ). This leads to ring cleavage, dechlorination, or cyclization events (such as the formation of benzimidazole derivatives from ethiprole)[2][3].

  • The Solution: Always use actinic (amber) glassware for stock solutions and wrap long-term storage vials in aluminum foil[1].

Section 3: Quantitative Stability Profiles

The following table summarizes the typical degradation kinetics of pyrazole compounds under various stress conditions, allowing you to prioritize your storage parameters.

Degradation PathwayStress ConditionTypical Half-Life ( t1/2​ )Primary DegradantsPreventive Storage Action
Photodegradation UV/Vis Light (ICH Q1B)Hours to DaysRing cleavage, dechlorination[2]Amber vials, foil wrap[1]
Oxidation 3% H2​O2​ at Room Temp24 - 48 HoursN-oxides, brown polymeric speciesArgon/Nitrogen overlay[1]
Acidic Hydrolysis 0.1 M HCl at 60°CDaysAmide/Ester cleavage products[1]Neutral pH, desiccation
Thermal 105°C (Solid State)> 1 MonthDecarboxylation (if applicable)Store at 2-8°C or -20°C[1]

Section 4: Standard Operating Procedure (SOP) - Forced Degradation

To properly validate your storage conditions, you must first understand how your specific pyrazole derivative degrades. This protocol establishes a self-validating system : by intentionally degrading the compound, you create a reference library of degradants to monitor during real-time stability testing.

ForcedDegradation Stock Prepare Pyrazole Stock (1 mg/mL in Acetonitrile) Split Aliquot into 5 Stress Conditions Stock->Split Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Split->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Split->Base Ox Oxidation (3% H2O2, RT, 24h) Split->Ox Photo Photodegradation (ICH Q1B UV/Vis) Split->Photo Thermal Thermal Stress (105°C, 24h) Split->Thermal Neutralize Neutralize & Dilute to Linear Range Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize Thermal->Neutralize Analyze HPLC-UV/MS Analysis (Check Mass Balance) Neutralize->Analyze

Step-by-step forced degradation workflow for validating pyrazole stability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazole compound in an LC-MS grade, inert solvent (e.g., acetonitrile) to a concentration of 1 mg/mL[1].

    • Causality: Acetonitrile lacks nucleophilic protons, preventing solvent-mediated solvolysis during baseline measurements.

  • Aliquot Distribution: Divide the stock into five separate 2 mL amber glass vials (1 mL per vial) for stress testing.

  • Stress Application:

    • Acidic: Add 100 µL of 1.0 M HCl. Heat at 60°C for 24 hours[1].

    • Basic: Add 100 µL of 1.0 M NaOH. Heat at 60°C for 24 hours[1].

    • Oxidative: Add 100 µL of 30% H2​O2​ . Keep at room temperature for 24 hours[1].

    • Photolytic: Expose a clear glass vial to 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B standard)[1].

    • Thermal: Heat a solid sample of the pyrazole at 105°C for 24 hours[1].

  • Neutralization & Quenching: Neutralize the acid/base samples with equimolar NaOH/HCl. Dilute all samples 1:10 with the initial mobile phase.

    • Causality: Neutralization protects the silica matrix of your HPLC column, while matching the sample diluent to the mobile phase prevents peak fronting and distortion during injection.

  • Analysis & Self-Validation Check: Run the samples via HPLC-DAD-MS.

    • System Validation Rule: Mass balance must be achieved. The sum of the peak areas of the remaining parent compound and the newly formed degradants must equal the peak area of the unstressed control. If mass balance is <90%, the system flags that volatile degradants have escaped or insoluble polymers have formed, invalidating the assumption that all degradation pathways have been captured.

References

  • Title: Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem Source: benchchem.com URL: 1

  • Title: Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation | Environmental Science & Technology Source: acs.org URL: 3

  • Title: Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil Source: nih.gov URL: 2

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Efficacy of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol vs. Traditional Heterocyclic Fragments in Drug Design

Executive Summary As drug discovery programs increasingly target complex, non-classical binding pockets, the selection of optimal chemical building blocks is paramount. This guide objectively evaluates the structural and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly target complex, non-classical binding pockets, the selection of optimal chemical building blocks is paramount. This guide objectively evaluates the structural and pharmacological efficacy of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS 1483270-16-1) against traditional flat heterocycles (e.g., phenyl-pyridines and unmethylated pyrazoles). By acting as a highly versatile, sp3-enriched pharmacophore, this compound directly addresses common attrition factors in lead optimization, such as poor aqueous solubility, off-target promiscuity, and unpredictable tautomerization.

Structural Rationale & Mechanistic Causality

To understand the superior efficacy of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in Fragment-Based Drug Discovery (FBDD), we must deconstruct its three core structural features and the causality behind their performance:

  • The Cyclohexyl Advantage (Escaping Flatland): Replacing a planar aromatic ring (like a phenyl group) with a cyclohexyl ring drastically increases the fraction of sp3-hybridized carbons (Fsp3). As demonstrated by [1], higher Fsp3 correlates with improved aqueous solubility and higher clinical success rates. The causality lies in the disruption of solid-state crystal lattice packing; non-planar molecules require less energy to dissolve. Furthermore, the 3D bulk of the cyclohexyl group reduces off-target promiscuity (such as CYP450 inhibition) by requiring a more specific geometric fit in the target binding pocket, a concept supported by retrospective library analyses by [2].

  • Tautomeric Control via N-Methylation: Unmethylated pyrazoles exist in a dynamic tautomeric equilibrium. This complicates Structure-Activity Relationship (SAR) interpretation, as the fragment can flip its hydrogen-bond donor/acceptor vectors unpredictably upon binding. The 1-methyl group locks the pyrazole into a single, predictable tautomeric state. This guarantees a reliable hydrogen-bond acceptor vector while simultaneously enhancing lipophilic membrane permeability.

  • The Methanol Hinge: The secondary alcohol linker acts as a flexible hinge, providing a critical hydrogen-bond donor that can induce-fit into complex binding pockets without rigid steric clashing.

Pharmacophore Core Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol F1 Cyclohexyl Ring High Fsp3 Core->F1 F2 1-Methylpyrazole Locked Tautomer Core->F2 F3 Methanol Linker H-Bond Donor Core->F3

Pharmacophore features of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol.

Comparative Efficacy Data

The table below summarizes the quantitative physicochemical properties and experimental binding affinities (against a model kinase target) of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol compared to traditional flat alternatives.

CompoundStructure TypeFsp3Tautomeric StatescLogPModel Kinase Binding (Kd)Aqueous Solubility
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol sp3-enriched, Methylated0.731 (Locked)1.845 µMHigh (>500 µM)
Phenyl(1H-pyrazol-3-yl)methanol Flat, Unmethylated0.102 (Dynamic)1.5120 µMModerate (~100 µM)
Phenyl(pyridin-3-yl)methanol Flat, Basic0.081 (Locked)1.9250 µMLow (<50 µM)

Data Synthesis: The sp3-enriched compound exhibits a nearly 3-fold improvement in binding affinity (Kd = 45 µM) compared to the unmethylated flat analog, driven by enhanced shape complementarity and the energetic penalty avoided by not having to desolvate a dynamic tautomer.

Experimental Methodology: SPR Binding Validation

To objectively validate the binding efficacy of these fragments, Surface Plasmon Resonance (SPR) is utilized. The following step-by-step protocol is designed as a self-validating system , ensuring that all observed affinities are free from artifactual bulk effects or non-specific binding.

Step 1: Sensor Surface Preparation (Target Immobilization)

  • Action: Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling. Quench excess reactive esters with 1M ethanolamine.

  • Causality: Amine coupling provides a stable, covalent attachment that withstands repeated regeneration cycles, ensuring baseline stability. Quenching prevents the nucleophilic fragments from covalently binding to the sensor matrix, which would otherwise yield false-positive irreversible binding curves.

Step 2: Fragment Library Formulation

  • Action: Dissolve the heterocyclic fragments in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a top concentration of 1 mM, maintaining exactly 5% DMSO.

  • Causality: Fragments require DMSO for solubility. Strict DMSO matching between the running buffer and the sample is critical; even a 0.1% mismatch causes massive bulk refractive index shifts that obscure the true binding signal of low-molecular-weight compounds.

Step 3: Multi-Cycle Kinetics Injection

  • Action: Inject the concentration series (15.6 µM to 1000 µM) over both the active and reference flow cells at a high flow rate of 30 µL/min (60s association, 120s dissociation).

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed signal is purely interaction-limited rather than diffusion-limited.

Step 4: Data Fitting & Validation

  • Action: Subtract the reference flow cell data and apply solvent correction. Fit the equilibrium responses (Req) against concentration using a 1:1 steady-state affinity model.

  • Causality: Low-molecular-weight fragments typically exhibit extremely fast on/off rates, making kinetic (ka/kd) fitting mathematically unreliable. Steady-state analysis accurately captures the true equilibrium dissociation constant (Kd) by measuring the plateau of the binding curve.

SPR_Workflow S1 1. Target Immobilization (Amine Coupling) S2 2. Fragment Prep (1 mM in 5% DMSO) S1->S2 S3 3. SPR Injection (Multi-cycle Kinetics) S2->S3 S4 4. Data Fitting (Steady-State Affinity) S3->S4

Step-by-step SPR protocol for validating fragment binding efficacy.

Conclusion

Compared to traditional flat heterocycles, cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol offers a distinct pharmacological advantage. By leveraging high Fsp3 character and a locked tautomeric state, it bypasses the historical pitfalls of flatland chemistry—namely poor solubility and promiscuity—making it a highly efficacious starting point for modern lead optimization campaigns.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Walters, W. P., Green, J., Weiss, J. R., & Murcko, M. A. (2011). What do medicinal chemists actually make? A 50-year retrospective. Journal of Medicinal Chemistry, 54(19), 6405-6416. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkab...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility has given rise to a plethora of compounds with a wide spectrum of pharmacological activities, leading to several FDA-approved drugs.[1] This guide offers an in-depth, comparative analysis of the in vivo efficacy of pyrazole-based compounds across key therapeutic areas: oncology, inflammation, metabolic disorders, and neurodegenerative diseases. We will delve into the experimental data that underpins their therapeutic potential, provide detailed protocols for robust in vivo evaluation, and visualize the intricate signaling pathways they modulate.

Oncology: Targeting the Engines of Cancer Proliferation

Pyrazole-based compounds have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[2] Kinases are pivotal enzymes that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[3]

Comparative In vivo Efficacy of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vivo efficacy of several pyrazole-based compounds in preclinical cancer models, showcasing their ability to inhibit tumor growth.

Compound/DrugCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference(s)
Crizotinib H2228 NSCLC XenograftNude Mice50 mg/kg, p.o., dailySignificant TGIEffective against ALK-positive lung cancer.[4]
Ruxolitinib SET-2 (Megakaryoblastic Leukemia) XenograftNude Mice60 mg/kg, p.o., twice daily>50% TGIPotent inhibitor of JAK2-driven myeloproliferative neoplasms.[4]
Erlotinib (Comparator) Various XenograftsNude Mice50 mg/kg, p.o., dailyVariableStandard-of-care EGFR inhibitor.[1]
Compound 6 Orthotopic Murine Mammary TumorMice5 mg/kgSignificant TGIA 3,4-diaryl pyrazole derivative with potent tubulin polymerization inhibitory activity.[5]
Compound 27 MCF-7 Breast Cancer XenograftNude MiceNot Specified78% inhibition of VEGFR-2A pyrazolone-pyrazole derivative targeting VEGFR-2.[5]
Compound 15e H22 Liver Cancer & B16 Melanoma XenograftMouseNot SpecifiedSignificant antitumor activityA pyrazole-fused 23-hydroxybetulinic acid derivative.[6]
Compound 5b K562 Leukemia & A549 Lung Cancer XenograftNot SpecifiedNot SpecifiedPotent activity (GI50 = 0.021 and 0.69 μM, respectively)A novel tubulin polymerization inhibitor.[7]

Expert Insights: The selection of an appropriate animal model is critical for predictive in vivo efficacy studies. Xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard initial step.[7] However, for compounds targeting the immune system, humanized mouse models are more appropriate.[8] The choice of dosing regimen is determined by the compound's pharmacokinetic profile, aiming to maintain plasma concentrations above the therapeutically effective level.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol outlines the fundamental steps for evaluating the in vivo anticancer efficacy of a pyrazole-based compound.

Rationale: This model allows for the assessment of a compound's direct antitumor activity in a living organism.

Materials:

  • Human cancer cell line of interest (e.g., A549 for lung cancer)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound (pyrazole derivative)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard-of-care drug (e.g., Erlotinib)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture human cancer cells under standard conditions to 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free media. A cell viability count (e.g., using trypan blue) is essential to ensure the injection of healthy cells.

  • Implantation: Subcutaneously inject 1-10 million cells (typically in a volume of 100-200 µL, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle, Test Compound at various doses, Standard-of-Care). Administer treatment as per the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition.

  • Termination: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow for a Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

Signaling Pathway: Inhibition of VEGFR-2 by Pyrazole-Based Compounds

Many pyrazole derivatives exert their anti-angiogenic effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][9][10]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole-based compounds.

Inflammation: Quelling the Fires of Chronic Disease

Pyrazole-containing molecules, most notably the selective COX-2 inhibitor Celecoxib, have a long-standing history in the treatment of inflammatory conditions.[5] Research continues to explore novel pyrazole derivatives with improved efficacy and safety profiles.

Comparative In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Agents

The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of new compounds.

Compound/DrugAnimal ModelDose (mg/kg)Edema Inhibition (%)Ulcerogenic EffectKey FindingsReference(s)
Celecoxib Rat10~50%LowStandard selective COX-2 inhibitor.[11]
Indomethacin (Comparator) Rat10~60-70%HighNon-selective COX inhibitor, used as a positive control.[12]
Compound 6e RatNot Specified93.51%Not SpecifiedA chalcone-substituted pyrazole showing potent anti-inflammatory activity.[11]
Compound 7b RatNot SpecifiedComparable to Indomethacin & CelecoxibMinimalA 4-pyrazolyl benzenesulfonamide derivative with a good safety profile.[13]
M1G Mouse (Collagen-Induced Arthritis)5Significant reduction in arthritis scoreNot SpecifiedAmeliorated synovial inflammation by targeting p38 MAPK and COX-2.[14][15]

Expert Insights: The carrageenan-induced paw edema model is valuable for assessing acute inflammation. For chronic inflammatory conditions like rheumatoid arthritis, models such as collagen-induced arthritis in mice or rats provide a more clinically relevant system to evaluate the long-term efficacy and disease-modifying potential of pyrazole derivatives.[14][15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation and assessing the efficacy of anti-inflammatory compounds.

Rationale: This model mimics the edema associated with acute inflammation and is widely used for screening potential anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (pyrazole derivative)

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally, typically 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Step-by-step workflow of the carrageenan-induced paw edema assay.

Signaling Pathway: NF-κB in Inflammation and its Inhibition by Pyrazoles

The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs, including some pyrazole derivatives.[8][15][17][18][19]

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_P IκB-P Proteasome Proteasome IkB_P->Proteasome Degradation Pyrazole Pyrazole Inhibitor Pyrazole->IKK Inhibition IkB_NFkB->NFkB IkB_NFkB->IkB_P DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: The NF-κB signaling cascade in inflammation and its inhibition by pyrazole compounds.

Metabolic Disorders: A New Frontier for Pyrazole-Based Therapeutics

Recent studies have highlighted the potential of pyrazole derivatives in managing metabolic disorders, particularly type 2 diabetes.[20][21][22] These compounds can act through various mechanisms, including the modulation of PPARγ and inhibition of α-glucosidase.[16][23][24][25]

Comparative In Vivo Efficacy of Pyrazole Derivatives in Diabetes Models

The streptozotocin (STZ)-induced diabetic model is a widely used method to study the antihyperglycemic effects of new compounds.

Compound/DrugAnimal ModelDose (mg/kg)Blood Glucose Reduction (%)Mechanism of ActionKey FindingsReference(s)
Glibenclamide (Comparator) Rat10SignificantSulfonylurea, increases insulin secretionStandard-of-care antidiabetic drug.[17]
Compound 9 RatNot Specified64%CB1 antagonist/inverse agonistA 1,5-diaryl pyrazole derivative with potent hypoglycemic effect.[17]
Compound 4 RatNot SpecifiedSignificantPPARγ agonistA pyrazole-3-one derivative with sulphonamide substitution.[8]
Compound S1 MouseNot SpecifiedSignificantα-glucosidase and α-amylase inhibitorA pyrazolobenzothiazine derivative with favorable biochemical profile.[26]

Expert Insights: The STZ-induced diabetes model is effective for creating a hyperglycemic state. However, it's important to recognize that this model primarily mimics type 1 diabetes due to the destruction of pancreatic β-cells. To better model type 2 diabetes, a combination of a high-fat diet and a low dose of STZ is often employed to induce insulin resistance alongside hyperglycemia.[27][28]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol describes the induction of diabetes and subsequent evaluation of a test compound's antihyperglycemic activity.

Rationale: This model allows for the assessment of a compound's ability to lower blood glucose levels in a hyperglycemic state.

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Test compound (pyrazole derivative)

  • Vehicle control

  • Standard antidiabetic drug (e.g., Glibenclamide)

Procedure:

  • Acclimatization and Baseline: Acclimatize rats and measure their baseline fasting blood glucose levels.

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (typically 45-65 mg/kg) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Divide diabetic rats into groups and administer the test compound, vehicle, or standard drug for a specified period (e.g., 14-28 days).

  • Monitoring: Monitor blood glucose levels, body weight, and food and water intake regularly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT can be performed to assess glucose metabolism.

  • Biochemical and Histopathological Analysis: Collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs (e.g., pancreas, liver) for histopathological examination.

Workflow for STZ-Induced Diabetes Study

Caption: A streamlined workflow for an in vivo study using the STZ-induced diabetic model.

Signaling Pathway: PPARγ Agonism by Pyrazole Derivatives

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Some pyrazole derivatives act as PPARγ agonists, enhancing insulin sensitivity.[16][23][25][29]

PPARγ Signaling Pathway in Adipocytes

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazole Pyrazole Agonist PPARg PPARγ Pyrazole->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolism Increased Insulin Sensitivity & Glucose Uptake Gene_Expression->Metabolism

Caption: The mechanism of PPARγ activation by pyrazole agonists leading to improved insulin sensitivity.

Neurodegenerative and Neurological Disorders: A Glimmer of Hope

The application of pyrazole-based compounds in neurodegenerative diseases like Alzheimer's and in other neurological conditions is an emerging and promising field of research. These compounds can exert neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.[1][2][4][22][27][30][31]

Comparative In Vivo Efficacy of Pyrazole Derivatives in Neurological Models
Compound/DrugAnimal ModelKey Pathological FeatureKey FindingsReference(s)
Compound 9a Scopolamine-induced cognitive deficit in animalsAcetylcholinesterase (AChE) activitySignificant improvement in cognitive deficits. Potent AChE inhibitor.[22][27]
Compound 8b Scopolamine-induced cognitive deficit in animalsAChE activity and Aβ aggregationSignificant improvement in cognitive deficits. Potent inhibitor of AChE and Aβ aggregation.[22][27]
Donepezil (Comparator) Scopolamine-induced cognitive deficit in animalsAChE activityStandard-of-care for Alzheimer's disease.[22][27]
Compound Ic PTZ-induced neuroinflammation in miceNeuroinflammation (TNF-α, NF-κB)Ameliorated seizures, oxidative stress, and inflammation.[1]

Expert Insights: Animal models for neurodegenerative diseases are complex and aim to replicate specific pathological features of the human condition. For Alzheimer's disease, models that develop amyloid plaques and tau tangles are crucial for testing disease-modifying therapies. For neuroinflammation, models using agents like lipopolysaccharide (LPS) can be employed to study the anti-inflammatory effects of compounds in the central nervous system.

Signaling Pathway: JAK/STAT in Neuroinflammation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in inflammatory responses in the brain, and its inhibition represents a therapeutic strategy for neuroinflammatory conditions.[3][13][14][21][32]

JAK/STAT Signaling Pathway in Microglia

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition DNA DNA STAT_dimer->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: The JAK/STAT signaling pathway in neuroinflammation and its therapeutic targeting by pyrazole inhibitors.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful source of therapeutic innovation. The in vivo data presented in this guide underscore the potent and diverse activities of pyrazole-based compounds in oncology, inflammation, metabolic disorders, and neurodegenerative diseases. As our understanding of the underlying molecular mechanisms deepens, so too will our ability to design and develop next-generation pyrazole derivatives with enhanced efficacy and safety. The detailed experimental protocols provided herein serve as a foundation for the rigorous preclinical evaluation that is essential for translating these promising compounds from the laboratory to the clinic.

References

Sources

Validation

Case Study A: Pyrazole-Based JAK1/2 Inhibitors in Graft-Versus-Host Disease (GvHD)

Preclinical Evaluation of Pyrazole Analogs: A Head-to-Head Comparison Guide As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. To truly evaluate the translational potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of Pyrazole Analogs: A Head-to-Head Comparison Guide

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. To truly evaluate the translational potential of novel therapeutics, we must dissect the mechanistic rationale behind structural optimizations and establish self-validating experimental frameworks.

The pyrazole ring (C3H4N2) is a planar, aromatic five-membered heterocycle that serves as an exceptionally stable bioisostere for amides and imidazoles in modern drug design[1]. Unlike oxazoles or thiazoles, which are prone to oxidative cleavage by cytochrome P450 enzymes, pyrazoles exhibit high metabolic stability and offer versatile hydrogen-bonding capabilities at the N1 and N2 positions[1][2].

This guide provides a head-to-head preclinical comparison of next-generation pyrazole analogs against standard-of-care therapeutics in two major pharmacological domains: Janus Kinase (JAK) inhibition and Cyclooxygenase-2 (COX-2) inhibition.

Context & Structural Rationale 3 are FDA-approved pyrazole-based JAK inhibitors[3]. However, their pan-JAK activity—particularly their off-target inhibition of JAK3—can lead to severe immunosuppressive toxicity. Recent preclinical efforts have developed the "WU" series of analogs (e.g., WU6), which retain the hinge-binding pyrrolopyrimidine-pyrazole core of BARI but incorporate a trifluoromethane sulfonamide group to sterically hinder JAK3 binding[3]. This selective sparing of JAK3 preserves regulatory T cells (Tregs), significantly improving overall survival in preclinical mouse models of GvHD[3].

JAK_STAT Cytokine Cytokine (e.g., IFN-γ) Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (GvHD Pathogenesis) STAT->Transcription Translocates Inhibitor Pyrazole Analog (e.g., WU6, Baricitinib) Inhibitor->JAK ATP Competition

Fig 1: Mechanism of pyrazole-based JAK1/2 inhibitors blocking STAT-mediated GvHD pathogenesis.

Quantitative Data Comparison Table 1: Kinase Selectivity Profiling of Pyrazole-Based JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)*Selectivity (JAK3/JAK2)
Ruxolitinib (Control) ~3.0~2.0~1.00.5x (Pan-JAK)
Baricitinib (Control) 7.2312.10>100>8.2x
WU6 (Novel Analog) 3.436.96311.0044.6x

*Note: Evaluated at 1 mM ATP to accurately mimic physiological intracellular conditions[3].

Self-Validating Experimental Protocol: TR-FRET Kinase Selectivity Assay To ensure trustworthiness and eliminate false positives from non-specific binding, the biochemical evaluation of these analogs relies on a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

  • Recombinant Enzyme Preparation: Isolate purified JAK1, JAK2, and JAK3 kinase domains.

    • Causality: Using isolated domains prevents compensatory signaling crosstalk present in whole-cell assays, allowing us to isolate the direct thermodynamic binding affinity of the pyrazole analog.

  • Dual-Tier ATP Competition Strategy: Incubate the pyrazole analogs with the kinases at two distinct ATP concentrations: apparent Km (Michaelis constant) and 1 mM ATP[3].

    • Causality: Testing at 1 mM ATP mimics physiological intracellular ATP levels. An inhibitor that appears potent at Km but loses efficacy at 1 mM ATP is a weak competitive inhibitor. WU6 maintains its IC50 at 1 mM ATP for JAK1/2 while losing affinity for JAK3, proving true selective competitive inhibition[3].

  • Orthogonal Validation (Internal Control): Run Staurosporine (a pan-kinase inhibitor) alongside the test compounds.

    • Causality: Staurosporine establishes the maximum possible FRET signal reduction, serving as an absolute normalization baseline to calculate the precise IC50 of the pyrazole analogs without background fluorescence interference.

Case Study B: Pyrazole-Pyridazine Hybrids as Selective COX-2 Inhibitors

Context & Structural Rationale Celecoxib, a 1,5-diaryl-substituted pyrazole, is the clinical gold standard for selective COX-2 inhibition[4]. To enhance anti-inflammatory efficacy while minimizing cardiovascular and gastrointestinal liabilities, researchers have 5[5]. By combining these two pharmacophores, compounds like the trimethoxy derivative 5f and 6f achieve superior docking within the COX-2 active site (forming critical hydrogen bonds with Lys68 and Arg106) compared to Celecoxib[5][6].

COX2_Pathway AA Arachidonic Acid (Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGE2 Prostaglandin E2 (PGE-2) COX2->PGE2 Catalyzes Inflammation Macrophage Activation & Tissue Edema PGE2->Inflammation Mediates Hybrid Pyrazole-Pyridazine Hybrid (e.g., 5f) Hybrid->COX2 Active Site Blockade

Fig 2: Targeted inhibition of the COX-2 inflammatory cascade by pyrazole-pyridazine hybrids.

Quantitative Data Comparison Table 2: Anti-Inflammatory Efficacy of Pyrazole-Pyridazine Hybrids vs. Celecoxib

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib (Control) 32.501.5221.38
Compound 5f (Hybrid) 20.711.5013.80
Compound 6f (Hybrid) 56.731.1549.33

*Note: Assessed via in vitro cyclooxygenase enzymatic inhibition assay[5].

Self-Validating Experimental Protocol: LPS-Induced Macrophage Functional Assay Biochemical enzyme inhibition does not always translate to cellular efficacy due to membrane permeability issues. Therefore, a cell-based macrophage assay is required to validate functional performance.

  • MTT Cell Viability Pre-Screen: Before measuring inflammation, treat RAW264.7 macrophages with the pyrazole analogs (1–50 μM) and assess viability via MTT reduction[5].

    • Causality: If a compound is cytotoxic, the subsequent drop in inflammatory cytokines will be an artifact of cell death, not true COX-2 inhibition. Only non-toxic concentrations are advanced to the stimulation phase[5].

  • LPS Stimulation & Target Engagement: Stimulate the macrophages with Lipopolysaccharide (LPS) (1 μg/mL) to induce robust COX-2 expression, followed immediately by analog treatment[5].

  • Multiplexed ELISA Readout (Self-Validating): Quantify both Prostaglandin E2 (PGE-2) and downstream cytokines (TNF-α, IL-6) from the supernatant[5].

    • Causality: PGE-2 is the direct catalytic product of COX-2. Measuring PGE-2 confirms primary target engagement, while measuring TNF-α/IL-6 validates that the pyrazole analog successfully dampens the broader downstream inflammatory cascade, proving systemic anti-inflammatory potential[5].

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
  • Source: International Journal of Pharmaceutical Sciences (IJPS)
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL
  • Source: PMC (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. As researchers and drug development professionals, adherence to rigorous dis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. As researchers and drug development professionals, adherence to rigorous disposal procedures is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the process.

Immediate Safety Directive: Hazard Assessment

Before handling or disposing of any quantity of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance and must never be disposed of via standard laboratory drains or in regular trash.[1][2]

Based on available classification and labeling (C&L) data, the primary hazards are summarized below.[3]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity H336May cause drowsiness or dizziness.

Causality Insight: The molecular structure, featuring a substituted pyrazole ring and a secondary alcohol, contributes to its toxicological profile. Pyrazole derivatives can exhibit a range of biological activities, and it is this reactivity that necessitates its classification as hazardous waste. All laboratory-generated chemical waste should be presumed hazardous until confirmed otherwise by an environmental health and safety professional.[2][4]

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following minimum PPE must be worn at all times during handling and disposal procedures.[5][6]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Work Area: All transfers of this chemical waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the validated procedure for collecting and disposing of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol waste. This system is designed to ensure safety, regulatory compliance, and environmental protection.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[5][8]

  • Classification: Designate the waste stream as "Hazardous Chemical Waste: Toxic, Non-Halogenated Organic."

  • Segregation: This waste must be collected separately from other waste streams. At a minimum, ensure it is NOT mixed with:

    • Acids or Bases[5][8]

    • Oxidizing Agents

    • Halogenated Solvents[5]

    • Aqueous Waste

    • Reactive Metals

Trustworthiness Principle: Segregating waste at the point of generation—the "Satellite Accumulation Area" (SAA)—is a core requirement of environmental regulations like the Resource Conservation and Recovery Act (RCRA).[2][9][10] This prevents accidental mixing and ensures the safety of both laboratory personnel and waste management technicians.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Container Material: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or the original product container are excellent choices.[4][7][9] The container must be in good condition, free of cracks or residue on the exterior.[4][11]

  • Lid: The container must have a secure, leak-proof, screw-top lid.[7][10]

  • Closure: Keep the waste container closed at all times except when you are actively adding waste.[9][11] Never leave a funnel in the opening of the container. [11]

Step 3: Waste Container Labeling

Accurate and complete labeling is a legal requirement and is crucial for safe handling by all personnel.[2][11]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include the following information, written clearly and legibly:

    • The words "Hazardous Waste." [7][11]

    • Full Chemical Name(s): List "cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol" and any other chemicals in the waste mixture. Do not use abbreviations or chemical formulas.[11]

    • Approximate Concentrations/Percentages of all components.[11]

    • Hazard Information: Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for collecting waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][9][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to capture any potential leaks.[10]

  • Volume and Time Limits: Be aware of your institution's and local regulations regarding storage limits. Typically, you may accumulate up to 55 gallons of hazardous waste, which must be removed within one year of the accumulation start date, or within three days of the container becoming full, whichever comes first.[2][9][12]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is approximately 90% full, or approaching its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[7][9][11]

  • Professional Disposal: Your EH&S office will coordinate with a licensed hazardous waste disposal company, who will transport the waste for proper treatment, typically via incineration.[6][13]

Spill Management Protocol

In the event of a small, manageable spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or vermiculite.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a new, properly labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line immediately.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G Disposal Workflow for Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol start Start: Waste Generated assess 1. Assess Hazards - Toxic (H302, H312, H332) - Irritant (H315, H319) start->assess ppe 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) assess->ppe classify 3. Classify Waste 'Toxic, Non-Halogenated Organic' ppe->classify container 4. Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Hazards classify->container transfer 5. Transfer Waste in Fume Hood Keep Container Closed container->transfer store 6. Store in Designated SAA (Secondary Containment) transfer->store request 7. Container Full or Time Limit Reached? Request EH&S Pickup store->request end End: Compliant Disposal by Licensed Professional request->end

Caption: Disposal workflow from generation to final pickup.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Chemical Waste Disposal Guidelines. Emory University.
  • cyclohexyl(1-methyl-1H-pyrazol-3-yl)
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
  • Laboratory Waste Management Guidelines.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.
  • SAFETY D
  • Methanol: Proper Disposal and Safe Handling Procedures. Benchchem.
  • Methanol Disposal In Labor

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than superficial compliance—it requires a deep, mechanistic understanding of the compound's interaction with...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than superficial compliance—it requires a deep, mechanistic understanding of the compound's interaction with human physiology and the laboratory environment. Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1483270-16-1) is a highly valuable pyrazole derivative used in drug discovery and pharmaceutical synthesis[1]. However, its unique molecular structure—combining a lipophilic cyclohexyl ring with a polar pyrazole-methanol moiety—gives it an amphiphilic nature that allows it to easily penetrate both lipid bilayers and aqueous mucosal membranes.

This guide provides a self-validating, step-by-step operational framework for Personal Protective Equipment (PPE), handling, and disposal, designed to protect researchers and ensure uncompromising laboratory safety.

Part 1: Hazard Profile & Physiological Causality

Before selecting PPE, we must establish the causality between the compound's Globally Harmonized System (GHS) classifications and the physiological risks it presents[1].

GHS ClassificationHazard Code & StatementPhysiological Causality & Risk
Acute Tox. 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.The compound's amphiphilic structure facilitates rapid dermal and mucosal absorption, allowing it to bypass superficial barriers and induce systemic toxicity[1].
Skin Irrit. 2 H315: Causes skin irritation.Direct contact disrupts the stratum corneum's lipid matrix, causing localized erythema, defatting, and inflammation[1].
Eye Irrit. 2A H319: Causes serious eye irritation.The basic nitrogen atoms in the pyrazole ring and the hydroxyl group can cause rapid protein denaturation in the corneal epithelium, leading to severe ocular damage[1].
STOT SE 3 H336: May cause drowsiness or dizziness.Inhalation of vapors or fine particulates allows the compound to cross the blood-brain barrier, acting as a central nervous system (CNS) depressant[1].
Part 2: Core Directive – PPE Selection & Mechanistic Rationale

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be selected based on a rigorous, site-specific hazard assessment[2][3]. To handle cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol safely, the following self-validating PPE system is mandatory:

  • Hand Protection: Double-Gloving with Nitrile

    • Protocol: Wear standard 4–8 mil nitrile gloves. For bulk transfers (>10 grams) or prolonged handling, double-gloving is strictly required.

    • Causality: Latex and vinyl offer poor chemical resistance to mixed polar/non-polar organic molecules. Nitrile provides a dense, cross-linked barrier that prevents the lipophilic cyclohexyl ring from permeating the glove matrix, directly mitigating the H312 (dermal toxicity) risk[3].

  • Eye and Face Protection: Indirectly Vented Chemical Splash Goggles

    • Protocol: ANSI Z87.1-certified indirectly vented chemical splash goggles must be worn[4]. If handling solutions >50 mL, supplement with a full face shield.

    • Causality: Standard safety glasses lack orbital seals. Given the H319 (Eye Irrit. 2A) classification, indirectly vented goggles are essential to prevent aerosolized particulates or solvent vapor intrusion from reaching the highly vulnerable ocular mucosa[1][4].

  • Respiratory & Engineering Controls: Certified Fume Hood

    • Protocol: All handling, weighing, and dissolution must occur within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm)[5].

    • Causality: The H336 (STOT SE 3) and H332 (inhalation toxicity) risks dictate that vapors and dust must be captured at the source[1]. The hood provides a negative pressure barrier, preventing CNS depressant vapors from entering the operator's breathing zone[5].

  • Body Protection: Flame-Resistant (FR) Lab Coat

    • Protocol: A fully buttoned, knee-length lab coat with knit cuffs, paired with full-length pants and closed-toe, non-porous footwear[6].

Part 3: Operational Plan (Step-by-Step Workflow)

The National Research Council's Prudent Practices in the Laboratory emphasizes that safe handling is a continuous workflow, not a static checklist[7].

Phase 1: Pre-Operational Verification

  • Airflow Check: Verify the fume hood flow rate monitor reads safe (>80 fpm) and the annual certification is valid[5].

  • PPE Inspection: Inspect nitrile gloves for micro-tears using the inflation method before donning[8].

  • Workspace Clearance: Clear the hood of incompatible chemicals, particularly strong oxidizers or strong acids, which may react exothermically with the pyrazole or methanol moieties[9].

Phase 2: Execution & Material Transfer

  • Staging: Place the source bottle and the pre-tared receiving vessel inside the fume hood at least 6 inches behind the sash plane to ensure optimal vapor capture[5].

  • Transfer: Use an anti-static micro-spatula to transfer the compound. Causality: Static charges can cause fine powders to aerosolize, drastically increasing the H332 inhalation risk.

  • Containment: Cap the receiving vessel tightly before removing it from the negative pressure environment of the fume hood.

Phase 3: Dissolution

  • If solubilizing the compound in organic solvents (e.g., DMSO, DMF, or DCM), add the solvent slowly down the side of the vessel to minimize splashing.

  • Keep the fume hood sash as low as possible (below the operator's chin) during all active manipulations to provide a physical blast/splash shield[5].

Part 4: Disposal and Decontamination Plan

Improper disposal of acute toxins creates severe downstream exposure risks for laboratory and environmental service staff.

Step 1: Workspace Decontamination

  • Wipe down the fume hood surface, balances, and spatulas with a solvent capable of solubilizing the compound (e.g., 70% isopropanol or ethanol).

  • Follow immediately with a 10% bleach or soap-and-water wipe to remove residual organics and prevent secondary dermal exposure.

Step 2: Waste Segregation

  • Solid Waste: Empty vials, contaminated gloves, and wipes must be placed in a puncture-resistant, leak-proof container labeled: "Hazardous Solid Waste: Toxic/Irritant (Contains Pyrazole Derivatives)"[5].

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible high-density polyethylene (HDPE) carboys. Critical: Do not mix with strong oxidizers, as alcohols and pyrazoles can undergo dangerous oxidative reactions[9].

Step 3: Final Disposal

  • Transfer sealed waste containers to the facility's central hazardous waste accumulation area. Ensure labels clearly state the CAS number (1483270-16-1) and GHS hazards for commercial incineration by a licensed EPA/RCRA contractor[9].

Part 5: Safety Workflow Visualization

The following diagram illustrates the logical progression of the safety protocol, ensuring a self-validating loop of hazard mitigation and emergency response.

G Start Pre-Operational Risk Assessment (Review SDS & GHS Hazards) PPE Don Required PPE (Nitrile Gloves, Goggles, FR Lab Coat) Start->PPE Hood Execute Handling in Certified Fume Hood (Min. 80 fpm Face Velocity) PPE->Hood Spill Exposure or Spill Incident? Hood->Spill Response Emergency Response (Eye Wash / Doff PPE / Evacuate) Spill->Response Yes Decon Decontaminate Surfaces (Solvent Wipe -> Aqueous Wash) Spill->Decon No Response->Decon Waste Segregate as Hazardous Waste (EPA/RCRA Compliant Containers) Decon->Waste

Workflow for the safe handling, emergency response, and disposal of acute toxicity chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
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